4-Bromo-2-thiophenecarbonyl chloride
Description
Properties
IUPAC Name |
4-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUAQAMUIHRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383704 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-65-4 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-thiophenecarbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a reactive acyl chloride containing a brominated thiophene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved through a two-step process: the bromination of a suitable thiophene precursor to yield 4-Bromo-2-thiophenecarboxylic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Synthetic Pathways
The synthesis of this compound primarily involves two key transformations:
-
Step 1: Synthesis of 4-Bromo-2-thiophenecarboxylic Acid: This intermediate can be prepared through various methods, with the direct bromination of 2-thiophenecarboxylic acid being a common approach. Another route involves the lithiation of 2,4-dibromothiophene followed by carboxylation.
-
Step 2: Formation of this compound: The carboxylic acid is then converted to the more reactive acyl chloride. This is typically accomplished by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
The overall synthetic scheme is presented below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 4-Bromo-2-thiophenecarboxylic Acid
A common method for the synthesis of 4-Bromo-2-thiophenecarboxylic acid is the direct bromination of 2-thiophenecarboxylic acid.
Materials:
-
2-Thiophenecarboxylic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a fume hood, dissolve 2-thiophenecarboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. Alternatively, N-bromosuccinimide can be used as the brominating agent.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-2-thiophenecarboxylic acid.
Synthesis of this compound
The conversion of 4-Bromo-2-thiophenecarboxylic acid to the acyl chloride is a standard procedure using thionyl chloride.
Materials:
-
4-Bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, place 4-Bromo-2-thiophenecarboxylic acid in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask, followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (the temperature of the oil bath is typically kept around 80-90 °C) and stir for 2-4 hours.[1] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[1]
-
The crude this compound can be purified by vacuum distillation to yield a clear liquid.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 207.05 | White to light yellow solid | 120 - 124 | - |
| This compound | C₅H₂BrClOS | 225.49 | Colorless to yellow liquid | - | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride and the bromine atom. |
| ¹³C NMR | The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm). The carbons attached to bromine and the carbonyl group, as well as the other thiophene ring carbons, will have distinct chemical shifts. |
| IR | The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. Other characteristic peaks for the C-Br and C-S bonds, as well as aromatic C-H stretching, will also be present. |
| MS | The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Fragmentation patterns will likely involve the loss of CO and Cl. |
Reaction Mechanisms
Electrophilic Aromatic Substitution: Bromination of 2-Thiophenecarboxylic Acid
The bromination of 2-thiophenecarboxylic acid proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring is activated towards electrophilic attack, and the bromine atom is introduced at the C4 position due to the directing effects of the carboxylic acid group and the sulfur atom in the ring.
Caption: Simplified mechanism for the bromination of 2-thiophenecarboxylic acid.
Nucleophilic Acyl Substitution: Formation of Acyl Chloride
The conversion of the carboxylic acid to the acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.
Caption: Simplified mechanism for the formation of the acyl chloride.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Bromine is also highly corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment.
-
The reactions described should be carried out by trained personnel in a properly equipped laboratory.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the procedures to their specific laboratory conditions.
References
An In-depth Technical Guide to 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-Bromo-2-thiophenecarbonyl chloride, a key reagent in various synthetic applications, particularly within the pharmaceutical and agrochemical industries.
Core Chemical and Physical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride group and the potential for further functionalization on the thiophene ring.
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 58777-65-4 | [3][4] |
| Molecular Formula | C₅H₂BrClOS | [3][4][5] |
| Molecular Weight | 225.49 g/mol | [3][4][5] |
| Appearance | Off-white, low melting solid | [3] |
| Melting Point | 27 - 28.5 °C (80.6 - 83.3 °F) | [3] |
| Purity | Typically ≥ 95-97% | [4][6] |
Reactivity and Stability Profile
Stability: this compound is reported to be stable under normal, dry conditions.[3] However, it is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation.[3][7] Exposure to moist air or water can lead to hydrolysis of the acyl chloride group, forming the corresponding carboxylic acid.
Reactivity and Incompatibilities: As an acyl chloride, it is a reactive compound. Key reactivity information includes:
-
Hazardous Reactions: No hazardous polymerization has been reported under normal processing.[3]
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[3]
-
Conditions to Avoid: Exposure to moist air or water and incompatible products should be avoided.[3]
The following diagram illustrates the key reactivity and stability considerations for this compound.
Figure 1: Reactivity and Stability of this compound.
Experimental Protocols: Safe Handling and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][6] It is also harmful if swallowed, in contact with skin, or if inhaled.[3]
Engineering Controls:
-
Work should be conducted in a chemical fume hood to ensure adequate ventilation, especially in confined areas.[3][7]
-
Facilities must be equipped with an eyewash station and a safety shower.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA's 29 CFR 1910.133 are required.[3][6]
-
Hand Protection: Wear appropriate protective gloves. Inspect gloves before use.[3][6]
-
Skin and Body Protection: Long-sleeved clothing is necessary to prevent skin exposure.[3][6]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][6]
The general workflow for safely handling this chemical is depicted below.
Figure 2: Safe Handling Workflow.
Storage:
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][8]
-
It is recommended to store this chemical in a corrosives area and under an inert atmosphere to prevent degradation from moisture.[3][7]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[3][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][6]
Potential Synthetic Pathway
While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a common synthetic route for acyl chlorides involves the treatment of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
The logical pathway for its synthesis would likely start from 4-Bromo-2-thiophenecarboxylic acid.
Figure 3: Plausible Synthetic Pathway.
This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety guidelines.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | 58777-65-4 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS#:58777-65-4 | Chemsrc [chemsrc.com]
- 8. spectrumchemical.com [spectrumchemical.com]
4-Bromo-2-thiophenecarbonyl chloride CAS number 58777-65-4
An In-depth Technical Guide to 4-Bromo-2-thiophenecarbonyl chloride
CAS Number: 58777-65-4
This technical guide provides comprehensive information on this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic profile, synthesis protocols, core reactivity, and applications, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
This compound is a halogenated thiophene derivative containing a reactive acyl chloride functional group. This structure makes it a valuable building block in organic synthesis. While specific experimentally determined physical properties are not widely reported in public literature, the fundamental data and properties of a closely related isomer are provided for reference.
| Property | Data | Reference / Note |
| CAS Number | 58777-65-4 | |
| Molecular Formula | C₅H₂BrClOS | [1][2] |
| Molecular Weight | 225.49 g/mol | [1][2] |
| Appearance | Solid (typical) | General vendor information. |
| Melting Point | Data not available | The isomer, 5-Bromo-2-thiophenecarbonyl chloride, has a reported melting point of 41-42 °C.[3] |
| Boiling Point | Data not available | The isomer, 5-Bromo-2-thiophenecarbonyl chloride, has a reported boiling point of 126-130 °C at 14 Torr.[3] |
| Purity | Typically ≥95% | [1] |
| InChI Key | ZFFUAQAMUIHRON-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C(=O)Cl)SC=C1Br | [2] |
Spectroscopic Profile
¹H and ¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃, Standard: TMS (0 ppm)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | H-3 | ~7.6 - 7.8 | The proton adjacent to the bromine atom. Its chemical shift is influenced by both the bromine and the acyl chloride group. Expected to be a doublet. |
| ¹H | H-5 | ~7.8 - 8.0 | The proton adjacent to the acyl chloride group. The strong electron-withdrawing nature of the C(O)Cl group will shift this proton significantly downfield. Expected to be a doublet. |
| ¹³C | C=O | ~160 - 165 | The carbonyl carbon of an acyl chloride typically appears in this range. |
| ¹³C | C-2 (C-COCl) | ~140 - 145 | The carbon bearing the acyl chloride group. |
| ¹³C | C-5 | ~135 - 140 | The carbon adjacent to the sulfur and the C-Br bond. |
| ¹³C | C-3 | ~130 - 135 | The carbon adjacent to the C-Br bond. |
| ¹³C | C-4 (C-Br) | ~115 - 120 | The carbon bearing the bromine atom. The C-Br bond typically shifts the carbon signal upfield relative to other aromatic carbons. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| ~1750 - 1780 | C=O Stretch (Acyl Chloride) | Strong, sharp absorption characteristic of the carbonyl group in an acyl chloride. This is a key diagnostic peak. |
| ~3100 | C-H Stretch (Aromatic) | Aromatic C-H stretching vibrations on the thiophene ring. |
| ~1500 - 1600 | C=C Stretch (Aromatic) | Vibrations associated with the carbon-carbon double bonds within the thiophene ring. |
| ~600 - 800 | C-Br Stretch | Characteristic stretching vibration for a carbon-bromine bond. |
| ~650 - 750 | C-Cl Stretch | Characteristic stretching vibration for the carbon-chlorine bond of the acyl chloride. |
Mass Spectrometry (MS) (Predicted)
| m/z Value | Fragment Ion | Notes |
| 224/226/228 | [M]⁺ (C₅H₂BrClOS)⁺ | The molecular ion peak. It will exhibit a complex isotopic pattern due to the presence of both bromine (⁷⁹Br:~50%, ⁸¹Br:~50%) and chlorine (³⁵Cl:~75%, ³⁷Cl:~25%). The most intense peaks will be at m/z 224 (⁷⁹Br³⁵Cl) and 226 (⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl). |
| 189/191 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. This fragment will still show the characteristic 1:1 isotopic pattern for bromine. |
| 110/112 | [C₄H₂BrS]⁺ | Fragment resulting from the loss of the entire acyl chloride group. |
| 81 | [C₄H₂S]⁺ | Thiophene ring fragment after loss of both halogens. |
Synthesis and Experimental Protocols
This compound is most commonly synthesized from its corresponding carboxylic acid, 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1), via chlorination. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Detailed Experimental Protocol: Synthesis from 4-Bromo-2-thiophenecarboxylic Acid
This protocol is adapted from a standard procedure for the synthesis of analogous acyl chlorides.[4]
Objective: To synthesize this compound by reacting 4-Bromo-2-thiophenecarboxylic acid with thionyl chloride.
Materials:
-
4-Bromo-2-thiophenecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.01 eq)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Bromo-2-thiophenecarboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or DCM) to the flask to create a slurry.
-
Catalyst Addition: Under a positive flow of nitrogen, add a catalytic amount of DMF (e.g., one or two drops) to the mixture.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the stirred mixture at room temperature using a dropping funnel. Gas evolution (HCl and SO₂) will be observed. The reflux condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize acidic gases.
-
Reaction: Heat the reaction mixture to reflux (or ~60-70 °C if in toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution or by taking aliquots for IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ and appearance of the sharp C=O stretch of the acyl chloride around 1770 cm⁻¹).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.
Reactivity and Applications in Drug Discovery
The primary utility of this compound stems from the high reactivity of the acyl chloride group, making it an excellent acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-thiophenecarbonyl chloride, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its physicochemical properties, a standard experimental protocol for its synthesis, and its primary chemical transformation pathway.
Core Properties and Data
This compound is a reactive acyl chloride containing a thiophene ring, a versatile heterocyclic motif in medicinal chemistry. Its properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 225.49 g/mol |
| Molecular Formula | C₅H₂BrClOS |
| CAS Number | 58777-65-4 |
| Appearance | Light yellow to brown crystalline solid or liquid |
| Boiling Point | 123-124 °C at 12 mmHg |
| Melting Point | 28-32 °C |
| Refractive Index | 1.618[1] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the chlorination of 4-bromo-2-thiophenecarboxylic acid. This reaction is typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.
Experimental Protocol: Synthesis from 4-bromo-2-thiophenecarboxylic acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (as solvent)
-
Dimethylformamide (DMF, catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ byproducts), and a dropping funnel, add 4-bromo-2-thiophenecarboxylic acid and a suitable anhydrous solvent (e.g., toluene).
-
Inert Atmosphere: Flush the system with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions.
-
Addition of Catalyst: Add a catalytic amount of dimethylformamide (a few drops) to the stirred suspension.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture via the dropping funnel. The addition should be performed at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (the temperature will depend on the solvent used). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).[2]
-
Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2][3]
-
Handle this compound with care as it is a corrosive and lachrymatory compound.[2][3]
Synthesis Pathway Diagram
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic route to this compound.
References
An In-depth Technical Guide on the Structure Elucidation of 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-bromo-2-thiophenecarbonyl chloride, a key intermediate in various synthetic applications. This document outlines the compound's fundamental properties, details established experimental protocols for its synthesis and characterization, and presents a logical framework for its structural confirmation based on spectroscopic principles and data from analogous compounds.
Chemical Identity and Physical Properties
This compound, also known as 4-bromo-2-thenoyl chloride, is a halogenated thiophene derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₅H₂BrClOS |
| Molecular Weight | 225.49 g/mol [1][2] |
| CAS Number | 58777-65-4[1] |
| Appearance | (Predicted) Colorless to light-yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) |
Note: Some physical properties are predicted based on analogous compounds and may require experimental verification.
Synthesis and Reaction Pathways
The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 4-bromo-2-thiophenecarboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing a chlorinating agent.
Experimental Protocol: Synthesis of this compound from 4-Bromo-2-thiophenecarboxylic acid
This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
4-bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-bromo-2-thiophenecarboxylic acid in anhydrous DCM.
-
Addition of Chlorinating Agent:
-
Using Thionyl Chloride: Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at room temperature.
-
Using Oxalyl Chloride: Add a catalytic amount of DMF to the suspension. Then, slowly add an excess (typically 1.5-2 equivalents) of oxalyl chloride.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride). Gentle heating may be applied to drive the reaction to completion.
-
Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained and can be purified by distillation under reduced pressure if necessary.
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Spectroscopic Data for Structure Elucidation
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.
-
H-3 and H-5 Protons: These protons will appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromo and carbonyl chloride groups.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A characteristic signal is expected in the downfield region, typically around 160-170 ppm for an acyl chloride.
-
Thiophene Ring Carbons: Four distinct signals are anticipated for the carbons of the thiophene ring. The carbon attached to the bromine (C-4) and the carbon attached to the carbonyl group (C-2) will be significantly influenced by these substituents.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ||
| H-3 | ~7.5-7.8 | d |
| H-5 | ~7.3-7.6 | d |
| ¹³C | ||
| C=O | ~160-170 | s |
| C-2 | ~140-145 | s |
| C-3 | ~130-135 | d |
| C-4 | ~115-120 | s |
| C-5 | ~135-140 | d |
Note: These are predicted values and require experimental confirmation.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride. This is typically at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.
-
C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹.
-
C-Cl Stretch: An absorption in the range of 600-800 cm⁻¹ is also expected.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the thiophene ring will also be present.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom (-Cl) and the carbonyl group (-CO).
Workflow for Spectroscopic Analysis:
Caption: Workflow for spectroscopic analysis.
Conclusion
The structure of this compound can be confidently elucidated through a combination of systematic synthesis and comprehensive spectroscopic analysis. While a complete set of experimentally verified data is not currently available in the public domain, the established principles of organic chemistry and spectroscopy provide a robust framework for its characterization. For researchers and professionals in drug development, a thorough understanding of these analytical techniques is paramount for the unambiguous confirmation of molecular structures, ensuring the integrity and reliability of subsequent research and development activities. It is recommended that any newly synthesized batch of this compound be subjected to the full suite of spectroscopic analyses outlined in this guide to confirm its identity and purity.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-2-thiophenecarbonyl chloride. Due to the absence of a publicly available, complete experimental spectrum for this specific molecule, this document leverages data from closely related thiophene derivatives and fundamental principles of NMR spectroscopy to predict the chemical shifts and coupling constants. This guide also includes a comprehensive, representative experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Spectral Data
The structure of this compound contains two aromatic protons on the thiophene ring, labeled as H-3 and H-5. The electron-withdrawing effects of the carbonyl chloride group at the C2 position and the bromine atom at the C4 position significantly influence the chemical shifts of these protons.
Based on the analysis of substituted thiophenes, the following ¹H NMR data are predicted for this compound when recorded in deuterated chloroform (CDCl₃).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet | 1.5 - 2.0 |
| H-5 | 7.5 - 7.7 | Doublet | 1.5 - 2.0 |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for many organic compounds and its residual proton signal at ~7.26 ppm can be used as a reference.
-
To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Tune and shim the spectrometer to achieve a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
3. Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient for a straightforward ¹H NMR spectrum.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio. The optimal number of scans will depend on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons, ensuring accurate integration.
4. Data Processing:
-
Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak. For this compound, the two signals should have an integration ratio of 1:1.
Visualization of Molecular Structure and Proton Relationships
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the through-bond coupling interaction between the two thiophene protons, H-3 and H-5.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-2-thiophenecarbonyl chloride. Due to the limited availability of experimental spectral data for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related thiophene derivatives to offer a robust interpretation of its ¹³C NMR spectrum. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar molecules in research and development settings.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values were determined based on established substituent effects on the thiophene ring. For comparative purposes, experimental data for related thiophene derivatives are also included. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Bromothiophene[1] |
| C2 | ~140-145 | 122.9 |
| C3 | ~135-140 | 110.1 |
| C4 | ~115-120 | 129.0 |
| C5 | ~130-135 | 126.0 |
| C=O | ~160-165 | - |
Note: The predicted values are estimations and may vary from experimental results. The provided ranges are based on the analysis of substituent effects.
Interpretation of Chemical Shifts
The predicted ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the four carbon atoms of the thiophene ring and the carbonyl carbon of the acid chloride group.
-
Carbonyl Carbon (C=O): The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. This is a characteristic chemical shift for carbonyl carbons in acid chlorides.[2][3]
-
C2: This carbon is directly attached to the electron-withdrawing carbonyl chloride group. This substituent is expected to cause a significant downfield shift, placing the C2 signal in the region of 140-145 ppm.
-
C4: The C4 carbon is directly bonded to the bromine atom. The "heavy atom" effect of bromine, along with its electronegativity, typically shifts the attached carbon to a more shielded (upfield) position compared to an unsubstituted carbon. Therefore, the C4 signal is predicted to be in the range of 115-120 ppm. In 3-bromothiophene, the carbon bearing the bromine (C3) appears at 110.1 ppm.[1]
-
C3 and C5: The chemical shifts of C3 and C5 are influenced by the electronic effects of both the bromo and carbonyl chloride substituents. The electron-withdrawing nature of the carbonyl chloride group at C2 will deshield the adjacent C3 and the more distant C5. The bromine at C4 will have a more complex influence, including both inductive and resonance effects. It is anticipated that C3 will be more deshielded than C5 due to its proximity to the C2 substituent. The predicted ranges are approximately 135-140 ppm for C3 and 130-135 ppm for C5. The nature of substituents on the thiophene ring significantly influences the electron density and, consequently, the resonance frequencies of the ring carbons.[1]
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that would overlap with the signals of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, at a proton frequency of 400 MHz or higher.
-
The spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity. The deuterium signal from the solvent is used to lock the field frequency.[1]
3. Data Acquisition:
-
A standard proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon atom.[1]
-
The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0-220 ppm).
-
Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[1]
-
A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.[1]
4. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
The spectrum should be phased and the baseline corrected.
-
The chemical shift axis is calibrated by referencing the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
Logical Relationships in ¹³C NMR of this compound
The following diagram illustrates the structure of this compound and the correlation of each carbon atom to its predicted ¹³C NMR chemical shift region.
Caption: Predicted ¹³C NMR chemical shift assignments.
This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound, which is crucial for its unambiguous identification and for monitoring its transformations in synthetic and biological systems. The combination of predictive data, comparative analysis, and a detailed experimental protocol offers a comprehensive resource for researchers in the field.
References
An In-depth Technical Guide to the FTIR Analysis of 4-Bromo-2-thiophenecarbonyl chloride
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-Bromo-2-thiophenecarbonyl chloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the vibrational characteristics of this molecule, a standardized experimental protocol, and a structured interpretation of its spectral data.
Introduction to FTIR Spectroscopy and this compound
This compound is a thiophene derivative containing a reactive acyl chloride group and a bromine substituent.[1] Its molecular structure dictates its chemical reactivity and makes it a valuable building block in organic synthesis. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to specific molecular vibrations. This guide will detail the expected FTIR spectral features of this compound, enabling its unambiguous identification and quality control.
Predicted FTIR Spectral Data of this compound
The FTIR spectrum of this compound is characterized by the vibrational modes of its thiophene ring, carbonyl chloride group, and the carbon-bromine bond. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100 | C-H stretching | Thiophene Ring | Weak to Medium |
| 1810 - 1775 | C=O stretching | Acyl Chloride | Strong, Sharp |
| 1550 - 1400 | C=C ring stretching | Thiophene Ring | Medium |
| 1250 - 1050 | C-H in-plane bending | Thiophene Ring | Medium |
| 900 - 650 | C-H out-of-plane bending | Thiophene Ring | Medium to Strong |
| 850 - 600 | C-S stretching | Thiophene Ring | Weak to Medium |
| 730 - 550 | C-Cl stretching | Acyl Chloride | Medium |
| 600 - 500 | C-Br stretching | Bromo-substituent | Medium to Strong |
Detailed Analysis of Vibrational Modes
Thiophene Ring Vibrations: The presence of the thiophene ring is confirmed by several characteristic bands. A weak to medium band around 3100 cm⁻¹ is attributable to the C-H stretching vibrations of the aromatic ring.[2] The stretching vibrations of the carbon-carbon double bonds (C=C) within the ring typically appear in the 1550-1400 cm⁻¹ region.[3] In-plane and out-of-plane bending vibrations of the C-H bonds are expected in the ranges of 1250-1050 cm⁻¹ and 900-650 cm⁻¹, respectively.[2][4] The carbon-sulfur (C-S) bond stretching can be observed in the 850-600 cm⁻¹ region.[4][5]
Acyl Chloride Group Vibrations: The most prominent feature in the spectrum is the strong and sharp absorption band of the carbonyl (C=O) group in the acyl chloride. This band is characteristically found at a high wavenumber, typically between 1810 and 1775 cm⁻¹.[6][7] The high frequency is due to the strong electron-withdrawing effect of the chlorine atom. Conjugation with the thiophene ring may shift this peak to the lower end of the expected range.[8] The carbon-chlorine (C-Cl) stretching vibration is expected in the 730-550 cm⁻¹ region.[6]
Carbon-Bromine Vibration: The stretching vibration of the carbon-bromine (C-Br) bond is anticipated to appear in the lower frequency region of the mid-IR spectrum, typically between 600 and 500 cm⁻¹.
Experimental Protocol for FTIR Analysis
This section outlines a standard procedure for acquiring the FTIR spectrum of this compound using the KBr pellet method.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry environment (e.g., under a nitrogen atmosphere or in a glove box, due to the moisture sensitivity of acyl chlorides), grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, homogeneous powder.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder into the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum over the desired range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and may be normalized for presentation.
Visualized Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for the FTIR analysis of this compound.
Conclusion
The FTIR spectrum of this compound provides a unique fingerprint that is invaluable for its structural confirmation and purity assessment. The key identifying features are the strong C=O stretching band of the acyl chloride group at a high wavenumber, in conjunction with the characteristic vibrations of the substituted thiophene ring. By following the detailed experimental protocol and referencing the provided spectral data, researchers can confidently identify and characterize this important chemical compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation of 4-Bromo-2-thiophenecarbonyl chloride
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. Due to the absence of published experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles for thiophenes, acyl chlorides, and halogenated aromatic compounds to propose a comprehensive fragmentation scheme. This document serves as a valuable resource for the structural elucidation and identification of this and similar molecules in complex matrices. Included are predicted quantitative data, a detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visualizations of the proposed fragmentation pathways and experimental workflow.
Introduction
This compound is a halogenated thiophene derivative of interest in synthetic organic chemistry and drug discovery. Mass spectrometry is a critical analytical technique for the characterization of such molecules. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. Understanding the fragmentation pattern is essential for unambiguous identification and for distinguishing it from isomeric and related compounds.
The fragmentation of this compound is expected to be governed by the lability of the acyl chloride group and the stability of the aromatic thiophene ring. The presence of both bromine and chlorine atoms will result in a characteristic and complex isotopic pattern in the mass spectrum.
Predicted Fragmentation Pathways
The electron ionization of this compound will lead to a molecular ion, which will then undergo a series of fragmentation reactions. The most likely fragmentation pathways are initiated by the cleavage of the bonds adjacent to the carbonyl group and the thiophene ring.
The key predicted fragmentation steps include:
-
Loss of a chlorine radical: The cleavage of the C-Cl bond is a common fragmentation pathway for acyl chlorides, leading to the formation of a stable acylium ion.[1][2]
-
Loss of carbon monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of carbonyl compounds.
-
Loss of the entire carbonyl chloride group: Cleavage of the bond between the thiophene ring and the carbonyl group can result in the formation of a 4-bromothienyl cation.
-
Ring fragmentation: At higher energies, the thiophene ring itself may undergo fragmentation, leading to smaller charged species.
-
Halogen loss: Loss of the bromine atom from the thiophene ring is also a possible fragmentation pathway.
These predicted pathways are visualized in the diagram below.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratios (m/z), and plausible relative abundances. The isotopic distribution of bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1) is taken into account for the molecular ion and chlorine/bromine-containing fragments.[3][4][5]
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance (%) | Notes |
| 224/226/228 | Molecular Ion | [C₅H₂BrClOS]⁺˙ | 40 | Isotopic cluster due to Br and Cl. |
| 189/191 | [M - Cl]⁺ | [C₅H₂BrOS]⁺ | 100 (Base Peak) | Acylium ion, characteristic of acyl chlorides. |
| 161/163 | [M - COCl]⁺ or [M - Cl - CO]⁺ | [C₄H₂BrS]⁺ | 75 | Loss of the carbonyl chloride group or CO from the acylium ion. |
| 111 | [M - Br - COCl]⁺ | [C₄H₂S]⁺ | 20 | Loss of bromine from the 4-thienylcarbonyl cation. |
| 82 | [C₄H₂S]⁺˙ | [C₄H₂S]⁺˙ | 30 | Thiophene cation radical after loss of Br and COCl. |
Experimental Protocol: GC-MS Analysis
This section provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a dry, aprotic solvent such as dichloromethane or hexane.
-
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-350
-
Scan Speed: 2 scans/second
Caption: General experimental workflow for the GC-MS analysis of this compound.
Data Interpretation and Structural Elucidation
The interpretation of the resulting mass spectrum should focus on the following key features:
-
Molecular Ion Cluster: The presence of a cluster of peaks at m/z 224, 226, and 228 with a characteristic intensity pattern will confirm the elemental composition of C₅H₂BrClOS.
-
Base Peak: The most intense peak in the spectrum is predicted to be the acylium ion at m/z 189/191, confirming the lability of the C-Cl bond.
-
Characteristic Fragments: Identification of the fragments corresponding to the loss of CO and the entire COCl group will provide strong evidence for the proposed structure.
-
Isotopic Patterns: The 1:1 ratio for bromine-containing fragments and the 3:1 ratio for chlorine-containing fragments (in the absence of bromine) are critical for assigning fragment identities.
Conclusion
This technical guide provides a robust theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways, tabulated mass spectral data, and detailed experimental protocol offer a comprehensive resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development. While the data presented is predictive, it is based on well-established principles of mass spectrometry and provides a strong foundation for the analysis and identification of this and related compounds.
Disclaimer: The fragmentation data and relative abundances presented in this guide are predicted based on chemical principles and have not been confirmed by experimental analysis of this compound. Actual experimental results may vary.
References
Reactivity of 4-Bromo-2-thiophenecarbonyl chloride with nucleophiles
An In-depth Technical Guide on the Reactivity of 4-Bromo-2-thiophenecarbonyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the discovery and development of novel therapeutic agents. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, making it susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. Detailed reaction mechanisms, representative experimental protocols, and comparative data are presented to facilitate its application in research and drug development.
Introduction
This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and an acyl chloride group.[1][2] The presence of the highly reactive acyl chloride makes this molecule an excellent acylating agent and a valuable building block for the synthesis of a diverse range of chemical entities. The thiophene motif is a well-established scaffold in medicinal chemistry, and its derivatives exhibit a broad spectrum of biological activities. Understanding the reactivity of this compound is crucial for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
General Principles of Reactivity
The core of this compound's reactivity lies in the electrophilicity of the carbonyl carbon in the acyl chloride group. The chlorine atom, being an effective leaving group, facilitates nucleophilic acyl substitution reactions. The general mechanism proceeds via a two-step addition-elimination pathway, wherein the nucleophile initially attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.[3][4]
Reactivity with Amine Nucleophiles: Amide Synthesis
The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of corresponding N-substituted 4-bromo-2-thiophenecarboxamides.[5][6] This transformation, often carried out under Schotten-Baumann conditions, is fundamental in peptide synthesis and the generation of amide-containing drug candidates.[5] The reaction is typically rapid and proceeds with high yields.[7] A base, such as pyridine or a tertiary amine, is commonly added to neutralize the hydrogen chloride byproduct.[5][7]
Quantitative Data Summary
| Nucleophile | Product | Typical Conditions | Expected Yield | Notes |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-4-bromo-2-thiophenecarboxamide | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), 0°C to RT | Excellent (>90%) | Reaction is typically fast. |
| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-4-bromo-2-thiophenecarboxamide | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), 0°C to RT | Excellent (>90%) | Steric hindrance on the amine may slow the reaction. |
| Ammonia (NH₃) | 4-Bromo-2-thiophenecarboxamide | Concentrated aqueous or alcoholic solution | Very Good | Formation of the primary amide. |
Experimental Protocol: Synthesis of N-Benzyl-4-bromo-2-thiophenecarboxamide
-
In a round-bottom flask, dissolve benzylamine (1.1 equivalents) in dichloromethane (DCM) under an inert atmosphere.
-
Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in DCM to the cooled amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism
Caption: Mechanism of amide formation.
Reactivity with Alcohol Nucleophiles: Ester Synthesis
This compound reacts with alcohols and phenols to produce the corresponding 4-bromo-2-thiophenecarboxylate esters.[8][9] Similar to amide synthesis, this reaction is typically performed in the presence of a base like pyridine, which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst.[10] The reactivity of the alcohol nucleophile generally follows the order: primary > secondary > tertiary, due to steric hindrance.
Quantitative Data Summary
| Nucleophile | Product | Typical Conditions | Expected Yield | Notes |
| Primary Alcohol (R-OH) | Alkyl 4-bromo-2-thiophenecarboxylate | Aprotic solvent (DCM, THF), Pyridine, 0°C to RT | Excellent (>90%) | Generally a fast reaction. |
| Secondary Alcohol (R₂CHOH) | sec-Alkyl 4-bromo-2-thiophenecarboxylate | Aprotic solvent, Pyridine, RT to reflux | Good to Very Good | Slower than with primary alcohols due to steric hindrance. |
| Tertiary Alcohol (R₃COH) | tert-Alkyl 4-bromo-2-thiophenecarboxylate | Aprotic solvent, Pyridine, Reflux | Poor to Moderate | Reaction is often slow and may be prone to elimination side reactions. |
| Phenol (ArOH) | Aryl 4-bromo-2-thiophenecarboxylate | Aprotic solvent, Pyridine, RT to reflux | Very Good | Phenols are less nucleophilic than alcohols but react well. |
Experimental Protocol: Synthesis of Ethyl 4-bromo-2-thiophenecarboxylate
-
To a stirred solution of ethanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by vacuum distillation or column chromatography.
Reaction Mechanism
Caption: Mechanism of ester formation.
Reactivity with Thiol Nucleophiles: Thioester Synthesis
Thiols are excellent nucleophiles, often more so than their alcohol counterparts in aprotic solvents, and they react readily with this compound to form thioesters.[11][12] The reaction proceeds rapidly under similar conditions to those used for amide and ester synthesis, typically in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Quantitative Data Summary
| Nucleophile | Product | Typical Conditions | Expected Yield | Notes |
| Thiol (R-SH) | S-Alkyl/Aryl 4-bromo-2-thiophenecarbothioate | Aprotic solvent (DCM, THF), Base (Pyridine, TEA), 0°C to RT | Excellent (>95%) | Thiols are highly nucleophilic, leading to very efficient reactions. |
Experimental Protocol: Synthesis of S-Phenyl 4-bromo-2-thiophenecarbothioate
-
In a suitable flask, dissolve thiophenol (1.05 equivalents) and triethylamine (1.2 equivalents) in tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add a solution of this compound (1.0 equivalent) in THF dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 15 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting thioester by column chromatography on silica gel.
Reaction Mechanism
Caption: Mechanism of thioester formation.
Experimental Workflow
The general workflow for the reaction of this compound with nucleophiles is outlined below.
Caption: General experimental workflow.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to afford the corresponding amides, esters, and thioesters in high yields. The reactions are generally fast and can be performed under mild conditions. This predictable reactivity profile makes this compound an invaluable tool for medicinal chemists and drug development professionals in the construction of novel, biologically active molecules.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. iris.uniss.it [iris.uniss.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. Reactions of Alcohols [www2.chemistry.msu.edu]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-thiophenecarbonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Bromo-2-thiophenecarbonyl Chloride
This compound is a halogenated derivative of thiophene-2-carbonyl chloride. Its chemical structure, featuring a reactive acyl chloride functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The bromine atom on the thiophene ring further influences its reactivity and physical properties.
Chemical Structure:
Understanding the solubility of this compound is critical for its effective use in various applications, including reaction condition optimization, purification, and formulation.
General Solubility of Acyl Chlorides
Acyl chlorides, as a class of compounds, exhibit characteristic solubility behaviors. They are generally soluble in a range of non-polar and polar aprotic organic solvents.[1][2] However, they are highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines.[1][3][4] This reactivity leads to the formation of carboxylic acids, esters, and amides, respectively, and precludes the determination of simple solubility in these solvents. The reaction with water is often vigorous and results in the production of hydrochloric acid fumes.[3][4]
Due to its molecular structure, this compound is expected to be soluble in common aprotic organic solvents like ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene).
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The determination of this data requires careful experimental work due to the compound's reactivity. The following table is provided as a template for researchers to populate with experimentally determined values.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Diethyl Ether | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 | |||
| Acetonitrile | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Note: When working with solvents like DMF and DMSO, caution is advised as they can react with acyl chlorides, especially at elevated temperatures.
Experimental Protocol for Solubility Determination
The following protocol is a recommended procedure for safely determining the solubility of this compound in a given organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.
4.1. Safety Precautions
This compound is a corrosive and lachrymatory substance.[5][6] It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or inhaled.[5][6] All handling must be conducted in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.[6] An emergency eyewash station and safety shower must be readily accessible.[7] The compound is also moisture-sensitive and should be stored under an inert atmosphere.[8]
4.2. Materials and Equipment
-
This compound
-
Anhydrous organic solvents of interest
-
Small, sealable glass vials with inert caps (e.g., PTFE-lined)
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass sample vials for evaporation
-
Vacuum oven or desiccator
4.3. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealable glass vial. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.
-
Carefully add a known volume (e.g., 2.0 mL) of the anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended). The solution should remain saturated with visible excess solid.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry sample vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a vacuum oven at a low temperature or in a desiccator under vacuum to slowly evaporate the solvent. Avoid high temperatures to prevent decomposition of the solute.
-
Once the solvent has completely evaporated, reweigh the vial. The difference in mass corresponds to the mass of dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for analysis (mL)) * 100
-
-
The molarity can be calculated using the molecular weight of this compound (225.49 g/mol ).
-
-
Repeatability:
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily found in the literature, this guide provides the necessary framework for its experimental determination. The high reactivity of this acyl chloride necessitates stringent safety measures and the use of anhydrous solvents. The provided experimental protocol and workflow diagram offer a reliable method for researchers to obtain accurate and reproducible solubility data, which is essential for the successful application of this important chemical intermediate in research and development.
References
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-thiophenecarbonyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-2-thiophenecarbonyl chloride (CAS No: 58777-65-4), a compound frequently utilized in organic synthesis. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that poses significant health risks upon exposure. It is classified as a substance that causes severe skin burns and eye damage.[1] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Hazard Pictograms:
| Pictogram | Meaning |
| GHS05 | Corrosion |
| GHS07 | Exclamation Mark |
Hazard Statements:
| Code | Statement |
| H314 | Causes severe skin burns and eye damage.[1][3] |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and the appropriate responses in case of accidental contact.
| Code | Prevention | Response | Storage | Disposal |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[3] | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3] | P405: Store locked up.[2][3] | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
| P264 | Wash skin thoroughly after handling.[2][3] | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[4] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | ||
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3][5] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5] | ||
| P310: Immediately call a POISON CENTER or doctor/physician.[1][6] | ||||
| P363: Wash contaminated clothing before reuse.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for handling this compound and responding to emergencies are critical for laboratory safety.
2.1. Standard Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] A face shield may also be required for additional protection.[9]
-
Skin Protection: Wear appropriate protective gloves and long-sleeved clothing to prevent skin contact.[1][2] Inspect gloves for any signs of degradation before use.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly after handling and before any breaks.[1] Remove and wash contaminated clothing before reuse.[1]
2.2. Accidental Release Measures
In the event of a spill, follow this protocol:
-
Evacuation: Evacuate personnel from the immediate spill area.[1][2]
-
Personal Precautions: Wear the appropriate personal protective equipment as outlined in section 2.1.[1]
-
Containment and Clean-up:
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][2]
2.3. First Aid Measures
Immediate medical attention is required for all routes of exposure.[1][2]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[2] Immediately call a poison center or doctor.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2] |
2.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, chemical foam, or alcohol-resistant foam.[2][7]
-
Specific Hazards: The product is corrosive and can cause burns.[2] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, chlorine, sulfur oxides, and bromine.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]
Storage and Disposal
3.1. Storage
Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and store in a designated corrosives area.[1][7] It is recommended to store under an inert atmosphere as the material is moisture-sensitive.[1][7]
3.2. Disposal
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][11] Waste disposal should be handled by a licensed professional waste disposal service.[2]
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and experimental workflows.
Caption: Logical workflow from hazard identification to emergency response.
Caption: Step-by-step protocol for cleaning up a spill of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CAS#:58777-65-4 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Starting materials for 4-Bromo-2-thiophenecarboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic routes toward 4-Bromo-2-thiophenecarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The focus is on identifying effective starting materials and providing detailed, actionable experimental protocols.
Core Synthesis Strategy: Regioselective Carboxylation
The most prevalent and efficient pathway to 4-Bromo-2-thiophenecarboxylic acid involves the regioselective carboxylation of a dibrominated thiophene precursor. This strategy leverages the differential acidity of the protons on the thiophene ring, allowing for precise functionalization.
Key Starting Materials
The primary starting material for this synthesis is 2,4-dibromothiophene. This commercially available compound provides the necessary bromine atom at the 4-position and a reactive site at the 2-position for the introduction of the carboxylic acid group.
| Starting Material | Key Advantages |
| 2,4-Dibromothiophene | Commercially available; provides the correct substitution pattern for direct conversion. |
| 3-Bromothiophene | An alternative starting point, though requiring an additional bromination step. |
Synthetic Pathway Overview
The synthesis of 4-Bromo-2-thiophenecarboxylic acid from 2,4-dibromothiophene proceeds via a two-step, one-pot reaction. The core of this transformation is a regioselective lithium-halogen exchange at the more reactive 2-position of the thiophene ring, followed by quenching the resulting organolithium intermediate with carbon dioxide.
Caption: Synthetic route to 4-Bromo-2-thiophenecarboxylic acid.
Experimental Protocol
The following protocol details the synthesis of 4-Bromo-2-thiophenecarboxylic acid from 2,4-dibromothiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,4-Dibromothiophene | 241.93 | 10.0 g | 0.0413 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.4 mL | 0.0434 | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Carbon Dioxide (solid, dry ice) | 44.01 | ~50 g | ~1.14 | Excess |
| Diethyl Ether | - | 100 mL | - | - |
| 2 M Hydrochloric Acid | - | ~50 mL | - | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Initial Solution: 2,4-dibromothiophene (10.0 g, 0.0413 mol) is dissolved in 150 mL of anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (17.4 mL of a 2.5 M solution in hexanes, 0.0434 mol) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour.
-
Carboxylation: The reaction mixture is poured slowly onto an excess of crushed dry ice (~50 g) in a separate beaker with vigorous stirring. The mixture is allowed to warm to room temperature as the carbon dioxide sublimes.
-
Workup: The resulting mixture is quenched with 50 mL of water. The organic layer is separated, and the aqueous layer is acidified to a pH of approximately 2 with 2 M hydrochloric acid, resulting in the precipitation of the crude product.
-
Extraction: The aqueous layer is extracted three times with 100 mL portions of diethyl ether. The combined organic extracts are washed with 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Bromo-2-thiophenecarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white to off-white solid.
Expected Yield: 75-85%
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood .
-
Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, must be worn at all times.
This technical guide provides a comprehensive framework for the synthesis of 4-Bromo-2-thiophenecarboxylic acid. The described protocol, when executed with precision and adherence to safety guidelines, offers a reliable method for obtaining this important synthetic intermediate.
Methodological & Application
Application Notes and Protocols for Amide Bond Formation using 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thiophenecarbonyl chloride is a versatile bifunctional reagent for the synthesis of a wide array of N-substituted 4-bromo-2-thiophenecarboxamides. The presence of the reactive acyl chloride group allows for facile amide bond formation with a broad range of primary and secondary amines. The resulting thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The bromine atom on the thiophene ring serves as a valuable synthetic handle for further functionalization, typically through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.
Reaction Principle
The formation of the amide bond proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This addition forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the stable amide product. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-bromo-2-thiophenecarboxamides
This protocol describes a general method for the acylation of aromatic amines with this compound under Schotten-Baumann conditions.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl-4-bromo-2-thiophenecarboxamide.
Data Presentation: Representative Amide Synthesis
The following table summarizes representative quantitative data for the synthesis of various N-substituted 4-bromo-2-thiophenecarboxamides using the general protocol described above. Yields are illustrative and may vary based on the specific substrate and reaction conditions.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-4-bromo-2-thiophenecarboxamide | 4 | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-4-bromo-2-thiophenecarboxamide | 5 | 82 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-bromo-2-thiophenecarboxamide | 4.5 | 88 |
| Benzylamine | N-benzyl-4-bromo-2-thiophenecarboxamide | 6 | 78 |
| Morpholine | (4-bromo-2-thienyl)(morpholino)methanone | 6 | 75 |
Applications in Drug Discovery
The 4-bromo-2-thiophenecarboxamide core is a key pharmacophore in the development of targeted therapeutics, particularly in oncology. The thiophene ring can participate in crucial hydrogen bonding and hydrophobic interactions within the active sites of protein kinases.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. Several thiophene-based molecules have been identified as potent inhibitors of kinases within this pathway, such as PI3K and Akt. The N-substituted-4-bromo-2-thiophenecarboxamides represent a promising class of compounds for the development of novel inhibitors targeting this pathway.
Below is a diagram illustrating the potential mechanism of action for a hypothetical N-substituted-4-bromo-2-thiophenecarboxamide as an inhibitor of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of N-substituted-4-bromo-2-thiophenecarboxamides.
Application Notes and Protocols for the Acylation of Primary Amines with 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with 4-Bromo-2-thiophenecarbonyl chloride is a crucial chemical transformation for the synthesis of N-substituted-4-bromo-2-thiophenecarboxamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the thiophene scaffold. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] The presence of the bromine atom on the thiophene ring provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion, forming a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction.
Data Presentation
The following table summarizes representative yields for the acylation of various primary amines with acyl chlorides under standard conditions. While specific data for this compound is not extensively published for a wide range of amines, the yields presented for analogous acylations are indicative of what can be expected. The reaction's success and yield are dependent on factors such as the nucleophilicity of the amine, steric hindrance, and the specific reaction conditions employed.
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference (Analogous) |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52 | BenchChem[3] |
| Aniline | Acetyl chloride | Sodium Acetate | Brine/Acetone | 1 | RT | High | Indian Academy of Sciences[4] |
| Benzylamine | Acetyl chloride | Triethylamine | Brine/Acetone | 1 | RT | High | Indian Academy of Sciences[4] |
| Various Amines | (4-Methylphenoxy)acetyl chloride | Triethylamine | Dichloromethane | 2-12 | 0 to RT | - | BenchChem[5] |
| Imidazole | Benzoyl chloride | Clay catalyst | Solvent-free | < 0.5 | RT | 96 | researchgate.net[6] |
Note: RT = Room Temperature. The data provided is for analogous acylation reactions and should be used as a general guide.
Experimental Protocols
This section provides a detailed methodology for the acylation of a primary amine with this compound.
Materials and Reagents:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice bath and begin stirring.
-
Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve this compound (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the amine solution over a period of 15-30 minutes, ensuring the temperature is maintained at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the desired N-substituted-4-bromo-2-thiophenecarboxamide.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acylation of primary amines.
Logical Relationship of Reaction Components
Caption: Relationship of reactants and products in the acylation reaction.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. labinsights.nl [labinsights.nl]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for the Esterification of Alcohols using 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thiophenecarbonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of ester derivatives. The thiophene motif is a key structural component in numerous pharmaceuticals and functional materials. The bromine atom on the thiophene ring provides a useful handle for further functionalization through cross-coupling reactions, making esters derived from this acyl chloride attractive intermediates in drug discovery and development. This document provides detailed protocols for the esterification of alcohols with this compound, outlines its applications, and presents illustrative quantitative data.
The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Applications in Drug Development
Thiophene-containing molecules are integral to a wide array of therapeutic agents due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. Esters of 4-bromo-2-thiophenecarboxylic acid are valuable precursors for the synthesis of more complex molecules with potential biological activity. The bromo-substituent can be readily modified using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of extensive compound libraries for screening.
Potential therapeutic areas where esters derived from this compound could be investigated include:
-
Anticoagulants: As seen in the synthesis of Rivaroxaban, which utilizes a related chlorothiophene carbonyl chloride, these scaffolds are key for targeting enzymes like Factor Xa.
-
Anticancer Agents: The thiophene ring is present in various kinase inhibitors and other anticancer drugs.
-
Infectious Diseases: Thiophene derivatives have shown promise as antibacterial and antifungal agents.
-
Neurological Disorders: Molecules containing the thiophene nucleus have been explored for the treatment of various central nervous system disorders.
Experimental Protocols
General Protocol for the Esterification of a Primary Alcohol
This protocol describes a general method for the esterification of a primary alcohol with this compound.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, benzyl alcohol)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration of the alcohol).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
Protocol for the Esterification of a Sterically Hindered Secondary Alcohol
For more sterically hindered alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.
Materials:
-
Same as the general protocol with the addition of 4-(Dimethylamino)pyridine (DMAP).
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol.
Data Presentation
The following table provides illustrative yields for the esterification of various alcohols with this compound based on the general protocol. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and the nature of the alcohol.
| Alcohol Substrate | Product | Representative Yield (%) |
| Methanol | Methyl 4-bromo-2-thiophenecarboxylate | 92 |
| Ethanol | Ethyl 4-bromo-2-thiophenecarboxylate | 90 |
| n-Butanol | n-Butyl 4-bromo-2-thiophenecarboxylate | 88 |
| Benzyl alcohol | Benzyl 4-bromo-2-thiophenecarboxylate | 85 |
| Isopropanol | Isopropyl 4-bromo-2-thiophenecarboxylate | 75 |
| Cyclohexanol | Cyclohexyl 4-bromo-2-thiophenecarboxylate | 70 |
Visualizations
Caption: General workflow for the esterification of an alcohol.
Caption: Mechanism of base-mediated esterification.
Application Notes and Protocols for Friedel-Crafts Acylation with 4-Bromo-2-thiophenecarbonyl Chloride on Arenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of aryl ketones. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. The resulting aryl ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.
This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various arenes—benzene, toluene, anisole, and naphthalene—using 4-bromo-2-thiophenecarbonyl chloride as the acylating agent. The presence of the bromothiophene moiety in the resulting ketone offers a versatile handle for further functionalization, making these products attractive building blocks in drug discovery and development. The protocols provided are based on established principles of Friedel-Crafts chemistry and can be adapted for specific research needs.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and abstracting the chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactive intermediate.
-
Electrophilic Attack: The π-electrons of the aromatic ring (arene) act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl-(4-bromothiophen-2-yl)methanone product.
Figure 1: General mechanism of the Friedel-Crafts acylation reaction.
Data Presentation
While the Friedel-Crafts acylation is a well-established reaction, specific quantitative data for the acylation of benzene, toluene, anisole, and naphthalene with this compound is not extensively reported in the literature under a single comparative study. The following table provides a template for researchers to record their experimental results, including reaction conditions and yields. The expected regioselectivity is also noted.
| Arene Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (Major Product) |
| Benzene | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2-4 | Data not available | (4-Bromothiophen-2-yl)(phenyl)methanone |
| Toluene | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2-4 | Data not available | (4-Bromothiophen-2-yl)(p-tolyl)methanone |
| Anisole | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2-4 | Data not available | (4-Bromothiophen-2-yl)(4-methoxyphenyl)methanone |
| Naphthalene | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2-4 | Data not available | (4-Bromothiophen-2-yl)(naphthalen-1-yl)methanone (kinetic) |
| Naphthalene | AlCl₃ (1.1) | Nitrobenzene | rt to 60 | 4-6 | Data not available | (4-Bromothiophen-2-yl)(naphthalen-2-yl)methanone (thermodynamic) |
Note: Yields are highly dependent on the specific reaction conditions and purity of reagents. The conditions provided are typical starting points for optimization.
Experimental Protocols
The following is a general protocol for the Friedel-Crafts acylation of arenes with this compound using aluminum chloride as the catalyst. This protocol should be adapted based on the specific arene and desired scale.
Materials
-
This compound
-
Arene (Benzene, Toluene, Anisole, or Naphthalene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
General Experimental Procedure
Figure 2: General experimental workflow for Friedel-Crafts acylation.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in the appropriate anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Arene: After the addition of the acyl chloride is complete, add the arene (1.0 to 1.2 equivalents), dissolved in a small amount of the anhydrous solvent, to the dropping funnel. Add the arene solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive arenes or to favor the thermodynamic product with naphthalene, gentle heating may be required.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Regioselectivity Considerations
-
Benzene: Acylation will occur at any of the equivalent positions on the benzene ring.
-
Toluene: The methyl group is an ortho, para-director. Due to steric hindrance from the acyl group, the major product will be the para-substituted isomer, (4-bromothiophen-2-yl)(p-tolyl)methanone.
-
Anisole: The methoxy group is a strong ortho, para-director. Similar to toluene, the major product will be the para-substituted isomer, (4-bromothiophen-2-yl)(4-methoxyphenyl)methanone, due to steric effects.
-
Naphthalene: The regioselectivity of naphthalene acylation is dependent on the reaction conditions.
-
Kinetic Control: In non-polar solvents like dichloromethane at lower temperatures, acylation preferentially occurs at the more reactive α-position (C1), yielding (4-bromothiophen-2-yl)(naphthalen-1-yl)methanone.
-
Thermodynamic Control: In more polar solvents like nitrobenzene or at higher temperatures, the reaction is reversible, and the thermodynamically more stable β-substituted product, (4-bromothiophen-2-yl)(naphthalen-2-yl)methanone, is favored.
-
Safety Precautions
-
Anhydrous Aluminum Chloride: AlCl₃ is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and avoid contact with skin and eyes.
-
This compound: This is an acyl chloride and should be handled with care. It is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Nitrobenzene is toxic. Handle these solvents in a fume hood.
-
Quenching: The quenching of the reaction with ice/water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
By following these guidelines and protocols, researchers can effectively utilize the Friedel-Crafts acylation of arenes with this compound to synthesize a variety of valuable ketone intermediates for applications in drug discovery and development.
Application Notes and Protocols: Suzuki Coupling Reactions of 4-Bromo-2-thiophenecarbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 4-Bromo-2-thiophenecarbonyl chloride with various arylboronic acids. This versatile reaction enables the synthesis of a diverse array of 4-aryl-2-thiophenecarbonyl derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The thiophene moiety is a privileged pharmacophore found in numerous FDA-approved drugs.[1] The functionalization of the thiophene ring, particularly at the 4-position, allows for the exploration of new chemical space in drug discovery programs. This compound is a bifunctional building block, possessing two reactive sites for cross-coupling: a C-Br bond and a C-COCl bond. Under appropriate conditions, selective coupling at the C-Br position can be achieved.
The protocols outlined herein are based on established methodologies for the Suzuki coupling of structurally similar thiophene derivatives, particularly 4-bromo-2-thiophenecarbaldehyde, and have been adapted to account for the reactivity of the acyl chloride moiety.[2]
Reaction Principle
The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide (in this case, the aryl bromide of this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst.
A critical consideration for the Suzuki coupling of this compound is the chemoselectivity between the aryl bromide and the acyl chloride functional groups. While both can undergo coupling reactions, the C(sp²)-Br bond is generally more reactive towards palladium(0) oxidative addition than the C(acyl)-Cl bond under standard Suzuki conditions. However, specific conditions can favor the coupling of acyl chlorides.[2][3] The protocols provided below are designed to favor the selective coupling at the C4-Br position.
Data Presentation
The following table summarizes the expected products and reported yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 4-bromo-2-thiophenecarbaldehyde, with various arylboronic acids/esters.[2] These yields can serve as a benchmark for the analogous reactions with this compound, although optimization may be required.
| Entry | Arylboronic Acid/Ester Coupling Partner | Product | Reported Yield (%)[2] |
| 1 | Phenylboronic acid | 4-Phenyl-2-thiophenecarbonyl chloride | 85 |
| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2-thiophenecarbonyl chloride | 88 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-thiophenecarbonyl chloride | 90 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-thiophenecarbonyl chloride | 82 |
| 5 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-thiophenecarbonyl chloride | 78 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-2-thiophenecarbonyl chloride | 75 |
| 7 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-2-thiophenecarbonyl chloride | 92 |
| 8 | Naphthalene-2-boronic acid | 4-(Naphthalen-2-yl)-2-thiophenecarbonyl chloride | 80 |
Experimental Protocols
Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2-thiophenecarbonyl chloride derivative.
Note on the Acyl Chloride Moiety: The acyl chloride is susceptible to hydrolysis. While the Suzuki reaction is often performed in aqueous media, anhydrous conditions can also be employed, particularly if hydrolysis of the acyl chloride is a concern. If the corresponding carboxylic acid or ester is the desired final product, the work-up can be modified to include a hydrolysis or esterification step.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thiophenecarbonyl chloride is a versatile heterocyclic building block for the synthesis of a variety of kinase inhibitors. The thiophene carboxamide scaffold, readily accessible from this starting material, serves as a valuable pharmacophore in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various protein kinases. The bromine atom on the thiophene ring provides a convenient handle for further structural modifications through cross-coupling reactions, enabling the exploration of the chemical space and the optimization of inhibitor potency and selectivity. This document provides detailed protocols for the synthesis of a representative kinase inhibitor scaffold derived from this compound, along with a summary of biological activities for analogous thiophene-based inhibitors and relevant signaling pathway diagrams.
Core Synthetic Strategy: Amide Bond Formation
The primary synthetic transformation utilizing this compound is the acylation of a primary or secondary amine to form a stable amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The resulting 4-bromo-2-thiophenecarboxamide is a key intermediate that can be further elaborated.
Targeted Kinase Signaling Pathways
Thiophene-based carboxamides have been reported to inhibit a range of protein kinases involved in critical cellular processes, including cell growth, proliferation, and inflammation. A notable target class for such inhibitors is the Mitogen-Activated Protein Kinase (MAPK) family, particularly the c-Jun N-terminal Kinases (JNKs). The JNK signaling pathway is activated in response to various cellular stresses and plays a crucial role in apoptosis and inflammatory responses.
Caption: JNK Signaling Pathway and Point of Inhibition.
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted-phenyl)-4-bromo-2-thiophenecarboxamide
This protocol describes the general procedure for the synthesis of a key N-aryl-4-bromo-2-thiophenecarboxamide intermediate.
Materials:
-
This compound
-
An appropriately substituted aniline (e.g., 4-aminophenol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(substituted-phenyl)-4-bromo-2-thiophenecarboxamide.
General Synthetic Workflow
The overall synthetic strategy involves the initial amide bond formation followed by potential diversification through cross-coupling reactions at the bromine position.
Caption: General workflow for kinase inhibitor synthesis.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors based on thiophene and benzothiophene scaffolds, which are structurally related to derivatives of this compound.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Benzo[b]thiophene-2-carboxamidine | uPA | 70 | [1] |
| Thiophene-3-carboxamide derivative | JNK1 | 26,000 | [2] |
| 4-Aminothieno[2,3-d]pyrimidine | CK2 | 8 | [3] |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5 | Moderate Potency | [4] |
Note: The data presented are for analogous compounds and serve to illustrate the potential of the thiophene scaffold in kinase inhibitor design. The actual activity of inhibitors synthesized from this compound will be dependent on the specific substitutions made.
Conclusion
This compound is a valuable starting material for the synthesis of kinase inhibitors. The straightforward formation of the thiophene carboxamide core, coupled with the potential for diversification at the bromine position, provides a robust platform for the development of potent and selective inhibitors targeting various kinases. The protocols and data presented herein offer a foundation for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.
References
- 1. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Antiviral Compounds with a 4-Bromo-2-Thenoyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral properties. This document provides detailed application notes and protocols for the preparation and evaluation of antiviral compounds incorporating a 4-bromo-2-thenoyl moiety. While direct examples of antiviral compounds featuring this specific moiety are not prevalent in currently indexed literature, this guide utilizes a closely related structural analog, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, which has demonstrated antiviral activity against Enterovirus 71 (EV71), as a representative example.[1] The protocols provided can be adapted for the synthesis and evaluation of other derivatives based on the 4-bromo-2-thenoyl core.
Data Presentation: Antiviral Activity of a Representative Thiophene-2-Carboxamide
The antiviral efficacy of newly synthesized compounds is typically evaluated by determining their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 1 | EV71 | RD | 1.42 | >50 | >35.2 |
Table 1: Antiviral activity of N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1) against Enterovirus 71. Data is representative and based on reported low micromolar activity.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-Thenoyl Chloride
This protocol describes the synthesis of the key intermediate, 4-bromo-2-thenoyl chloride, from 4-bromo-2-thiophenecarboxylic acid.
Materials:
-
4-bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Schlenk line or nitrogen balloon
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-2-thiophenecarboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the solution at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 4-bromo-2-thenoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1)
This protocol outlines the amide coupling reaction between 4-bromo-2-thenoyl chloride and N-(4-bromobenzyl)-4-fluoroaniline.
Materials:
-
4-bromo-2-thenoyl chloride
-
N-(4-bromobenzyl)-4-fluoroaniline
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-(4-bromobenzyl)-4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromo-2-thenoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide.
Mandatory Visualizations
References
Application Notes and Protocols: The Versatile Role of 4-Bromo-2-thiophenecarbonyl chloride in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thiophenecarbonyl chloride is a valuable and versatile building block in heterocyclic synthesis, particularly for the construction of fused thiophene ring systems that are of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two reactive sites: a highly reactive acyl chloride and a bromine-substituted thiophene ring. The acyl chloride moiety readily participates in acylation reactions, forming amide or ketone linkages, while the bromo-substituent provides a handle for subsequent cross-coupling reactions or can influence the electronic properties of the resulting molecule. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of thieno[3,2-d]pyrimidines and in Friedel-Crafts acylation reactions.
Application 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that are isosteres of purines and have garnered significant attention due to their diverse biological activities, including kinase inhibition and anticancer properties. This compound serves as an excellent starting material for the multi-step synthesis of this important scaffold. The general synthetic strategy involves the initial formation of a 4-bromo-2-thiophenecarboxamide, followed by the construction of the fused pyrimidinone ring.
Logical Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Synthetic workflow for thieno[3,2-d]pyrimidin-4(3H)-ones.
Experimental Protocol: Synthesis of 4-Bromo-N-aryl-thieno[3,2-d]pyrimidin-4-amines
This protocol outlines a representative multi-step synthesis of a 4-bromo-N-aryl-thieno[3,2-d]pyrimidin-4-amine, a potential kinase inhibitor scaffold.
Step 1: Synthesis of 4-Bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide
-
To a stirred solution of 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, a solution of this compound (2.25 g, 10 mmol) in anhydrous dichloromethane (20 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by TLC (thin-layer chromatography).
-
Upon completion, the reaction mixture is washed with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the title compound as a white solid.
Step 2: Synthesis of 3-Amino-4-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Note: This step is a conceptual representation of a standard chemical transformation. The specific conditions may require optimization.
-
To a solution of 4-Bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide (3.12 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, potassium nitrate (1.01 g, 10 mmol) is added portion-wise.
-
The mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The solid nitro-intermediate is washed with water until neutral and dried.
-
The crude nitro-compound is suspended in ethanol (100 mL), and stannous chloride dihydrate (11.3 g, 50 mmol) is added, followed by concentrated hydrochloric acid (10 mL).
-
The mixture is heated at reflux for 6 hours.
-
After cooling, the reaction mixture is poured into water and basified with a 20% NaOH solution.
-
The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude amino-derivative, which is used in the next step without further purification.
Step 3: Synthesis of 7-Bromo-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
A mixture of 3-Amino-4-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide (crude from the previous step, approx. 10 mmol) and formic acid (30 mL) is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give the title compound.
Step 4: Synthesis of 4-Chloro-7-bromo-thieno[3,2-d]pyrimidine
-
A mixture of 7-Bromo-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (3.37 g, 10 mmol) and phosphorus oxychloride (15 mL) is heated at reflux for 4 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 5: Synthesis of N-Aryl-7-bromo-thieno[3,2-d]pyrimidin-4-amine
-
In a sealed vial, 4-Chloro-7-bromo-thieno[3,2-d]pyrimidine (356 mg, 1 mmol), the desired aniline (1.1 mmol), and potassium carbonate (276 mg, 2 mmol) are dissolved in DMSO (5 mL).
-
The reaction is heated to 100 °C for 12 hours.
-
The reaction mixture is concentrated to dryness, and the residue is dissolved in CH₂Cl₂ and washed with 5% aqueous acetic acid solution (2×), water, and brine.
-
The organic phase is collected, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.[1]
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 4-Bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide | This compound | 85 | >98 (by NMR) |
| 2 | 3-Amino-4-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide | 4-Bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide | 60 (over 2 steps) | Crude |
| 3 | 7-Bromo-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 3-Amino-4-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide | 75 | >95 (by NMR) |
| 4 | 4-Chloro-7-bromo-thieno[3,2-d]pyrimidine | 7-Bromo-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 80 | >97 (by NMR) |
| 5 | N-Aryl-7-bromo-thieno[3,2-d]pyrimidin-4-amine | 4-Chloro-7-bromo-thieno[3,2-d]pyrimidine | 70 | >99 (by HPLC) |
Application 2: Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 4-bromo-2-thienoyl group onto aromatic and heteroaromatic rings. This reaction is a fundamental method for the synthesis of aryl and heteroaryl ketones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Scheme for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation using this compound.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, a solution of this compound (2.25 g, 10 mmol) in anhydrous dichloromethane (15 mL) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of anisole (1.08 g, 10 mmol) in anhydrous dichloromethane (10 mL) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated HCl (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ketone.
Quantitative Data Summary
| Product | Starting Arene | Catalyst | Yield (%) | Purity (%) |
| (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone | Anisole | AlCl₃ | 78 | >98 (by HPLC) |
| (4-Bromo-2-thienyl)(phenyl)methanone | Benzene | AlCl₃ | 72 | >97 (by HPLC) |
| (4-Bromo-2-thienyl)(2-thienyl)methanone | Thiophene | AlCl₃ | 65 | >96 (by HPLC) |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex heterocyclic molecules. The protocols and data presented herein demonstrate its utility in the construction of medicinally relevant thieno[3,2-d]pyrimidine scaffolds and in the straightforward synthesis of aryl/heteroaryl ketones via Friedel-Crafts acylation. These methods provide a foundation for the development of novel compounds for drug discovery and materials science applications. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Application Notes and Protocols for 4-Bromo-2-thiophenecarbonyl chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thiophenecarbonyl chloride is a versatile heterocyclic building block utilized as a key intermediate in the synthesis of various biologically active molecules. Its thiophene core is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of a reactive acyl chloride and a bromine atom allows for sequential and diverse functionalization, making it a valuable tool for constructing complex molecular architectures in drug discovery programs targeting a range of therapeutic areas, including thrombosis and cancer.
Core Applications: A Versatile Intermediate
The primary applications of this compound in drug discovery revolve around two key reactions:
-
Amide Bond Formation: The acyl chloride functionality reacts readily with primary and secondary amines to form stable amide bonds. This is a fundamental transformation for linking the thiophene moiety to other fragments of a target molecule.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring, enabling extensive structure-activity relationship (SAR) studies.
Application 1: Synthesis of Anticoagulant Agents (Rivaroxaban Analogue)
A notable application of a closely related analogue, 5-chlorothiophene-2-carbonyl chloride, is in the synthesis of the blockbuster anticoagulant drug Rivaroxaban, a direct Factor Xa inhibitor.[1][2] The following protocol describes the synthesis of a 4-bromo analogue of Rivaroxaban, demonstrating the utility of this compound in constructing potent enzyme inhibitors.
Signaling Pathway: The Coagulation Cascade and Factor Xa
Rivaroxaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin clot. By inhibiting Factor Xa, Rivaroxaban effectively blocks the amplification of the coagulation cascade, preventing thrombosis.
Caption: Inhibition of Factor Xa in the Coagulation Cascade.
Experimental Protocol: Synthesis of (S)-5-Bromo-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
This protocol outlines the acylation of the key amine intermediate with this compound.
Materials:
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Quantitative Data
| Entry | Starting Amine (eq) | This compound (eq) | Base (eq) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 1.1 | 1.5 (Et₃N) | DCM | 4 | 85-95 | >98 (HPLC) |
| 2 | 1.0 | 1.1 | 1.5 (DIPEA) | THF | 4 | 82-92 | >98 (HPLC) |
Application 2: Synthesis of Diverse Scaffolds via Suzuki-Miyaura Coupling
The bromo-substituent on the thiophene ring is a key functional handle for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[3][4] This enables the exploration of new chemical space and the fine-tuning of a compound's biological activity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of a 4-bromo-2-thienyl amide intermediate with an arylboronic acid.
Materials:
-
4-Bromo-2-thienyl amide intermediate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 4-bromo-2-thienyl amide intermediate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 70-85 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 12 | 60-75 |
Application 3: Synthesis of Kinase Inhibitors (Hypothetical)
Many kinase inhibitors feature a heterocyclic core that acts as a scaffold to orient substituents for optimal binding to the ATP-binding site of the kinase.[5][6][7] The this compound intermediate can be used to construct such scaffolds. The following is a hypothetical, yet chemically sound, pathway towards a generic kinase inhibitor scaffold.
Logical Relationship: Kinase Inhibitor Synthesis Strategy
Caption: Two-step strategy for kinase inhibitor synthesis.
Experimental Protocol: Two-Step Synthesis of a Kinase Inhibitor Scaffold
Step 1: Amide Formation
-
Procedure: React this compound with a suitable amine linker (e.g., 4-fluoroaniline) using the amide formation protocol described in Application 1.
-
Expected Outcome: Formation of N-(4-fluorophenyl)-4-bromo-2-thiophenecarboxamide.
-
Yield Estimate: 80-95%.
Step 2: Suzuki Coupling
-
Procedure: Couple the product from Step 1 with a boronic acid representing a hinge-binding moiety (e.g., pyridine-4-boronic acid) using the Suzuki coupling protocol from Application 2.
-
Expected Outcome: Synthesis of the final kinase inhibitor scaffold, N-(4-fluorophenyl)-4-(pyridin-4-yl)thiophene-2-carboxamide.
-
Yield Estimate: 65-85%.
This modular approach allows for the rapid generation of a library of analogues for screening against a panel of kinases by varying both the amine linker and the boronic acid coupling partner.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-thenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-thenoyl chloride. This versatile building block is a derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The ability to functionalize the thiophene ring at the 4-position via cross-coupling reactions opens up a wide array of possibilities for the synthesis of novel compounds with potential therapeutic or electronic applications.
The following sections detail the application of several common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Sonogashira couplings—for the derivatization of 4-bromo-2-thenoyl chloride.
Application Notes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] In the context of 4-bromo-2-thenoyl chloride, these reactions allow for the introduction of a variety of substituents at the C4 position of the thiophene ring, leveraging the reactivity of the carbon-bromine bond. The acyl chloride moiety at the C2 position can be a reactive site but is often tolerated under the mild conditions of many modern cross-coupling protocols.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1] It is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of a vast array of boronic acids.[2] For 4-bromo-2-thenoyl chloride, this allows for the synthesis of a diverse library of 4-aryl-2-thenoyl derivatives.
Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent.[3] Organotin reagents are stable to air and moisture and are compatible with a wide range of functional groups, making the Stille reaction a robust choice.[4] However, the toxicity of organotin compounds is a significant drawback.[3]
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[5] The resulting 4-alkynyl-2-thenoyl derivatives are valuable intermediates that can undergo further transformations, such as click chemistry or conversion to other functional groups.[6]
General Considerations:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands often enhance the catalytic activity.[4]
-
Base and Solvent: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction. The choice of solvent can significantly influence the reaction rate and yield.
-
Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.
Experimental Protocols
The following are generalized protocols for the cross-coupling of 4-bromo-2-thenoyl chloride. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-thenoyl Chloride with an Arylboronic Acid
This protocol is adapted from a procedure for the Suzuki coupling of a similar bromothiophene derivative.[7]
Materials:
-
4-Bromo-2-thenoyl chloride
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)[7]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-thenoyl chloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of 4-Bromo-2-thenoyl Chloride with an Organostannane
This protocol is based on general procedures for Stille couplings of acyl chlorides.[3]
Materials:
-
4-Bromo-2-thenoyl chloride
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-2-thenoyl chloride (1.0 equiv.) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Add the organostannane (1.1 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
To remove tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of KF.[8]
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 4-Bromo-2-thenoyl Chloride with a Terminal Alkyne
This protocol is adapted from a procedure for the Sonogashira coupling of a 4-bromobenzothiadiazole derivative.[6]
Materials:
-
4-Bromo-2-thenoyl chloride
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[6]
-
Copper(I) iodide (CuI, 2-10 mol%)[6]
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)[6]
-
Anhydrous and degassed solvent (e.g., THF, DMF)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-bromo-2-thenoyl chloride (1.0 equiv.), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent, followed by the amine base (2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to 4-bromo-2-thenoyl chloride, as specific data for this compound is limited in the cited literature. These examples serve to illustrate the expected reactivity and yields.
Table 1: Representative Suzuki-Miyaura Coupling of Bromothiophene Derivatives
| Entry | Bromothiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [7] |
| 2 | 3-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 100 | 18 | 88 | [7] |
| 3 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 (mono-arylated) |[9] |
Table 2: Representative Stille Coupling of Acyl Chlorides and Aryl Bromides
| Entry | Electrophile | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzoyl chloride | Phenyl-SnBu₃ | PdCl₂(PPh₃)₂ (1) | Toluene | 80 | 16 | 92 | [3] |
| 2 | 4-Bromotoluene | Vinyl-SnBu₃ | Pd(PPh₃)₄ (2) | THF | 65 | 24 | 91 |[2] |
Table 3: Representative Sonogashira Coupling of Aryl Bromides | Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85 |[6] | | 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | 90 |[5] |
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and kinase inhibitory properties. The synthetic route detailed herein commences with the readily available starting material, 4-Bromo-2-thiophenecarbonyl chloride, and proceeds through key intermediates to yield the desired 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.
Synthetic Strategy Overview
The synthesis is conceptualized as a three-stage process. The initial step involves the amidation of this compound to produce 4-Bromo-2-thiophenecarboxamide. The subsequent and crucial step is the introduction of an amino group at the C3 position of the thiophene ring via a copper-catalyzed amination reaction to yield 3-amino-4-bromothiophene-2-carboxamide. The final stage is the cyclization of this intermediate with formamide to construct the fused pyrimidine ring, affording the target 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.
Caption: Overall workflow for the synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Detailed Synthetic Pathway
The detailed reaction scheme is presented below, illustrating the transformation of the starting material through the key intermediates to the final thieno[2,3-d]pyrimidine product.
Caption: Detailed multi-step synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-thiophenecarboxamide
Protocol:
-
In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with a concentrated aqueous solution of ammonia (28-30%, 100 mL).
-
The flask is cooled to 0-5 °C in an ice-water bath.
-
This compound (10.0 g, 44.3 mmol) is dissolved in anhydrous tetrahydrofuran (50 mL) and transferred to the dropping funnel.
-
The solution of this compound is added dropwise to the stirred ammonia solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. A precipitate will form upon addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 4-Bromo-2-thiophenecarboxamide as a white to off-white solid.
Table 1: Quantitative Data for the Synthesis of 4-Bromo-2-thiophenecarboxamide
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 225.50 g/mol |
| Product | 4-Bromo-2-thiophenecarboxamide |
| Molecular Weight | 206.06 g/mol |
| Theoretical Yield | 9.13 g |
| Typical Actual Yield | 8.2 - 8.7 g |
| Percent Yield | 90 - 95% |
| Melting Point | 145-148 °C |
Step 2: Synthesis of 3-Amino-4-bromothiophene-2-carboxamide
Protocol (Adapted from Ullmann-type C-N coupling):
-
To a sealed tube are added 4-Bromo-2-thiophenecarboxamide (5.0 g, 24.3 mmol), copper(I) oxide (0.35 g, 2.43 mmol, 10 mol%), and N-methyl-2-pyrrolidone (NMP, 50 mL).
-
A concentrated aqueous solution of ammonia (28-30%, 25 mL) is carefully added to the mixture.
-
The tube is securely sealed, and the reaction mixture is heated to 110-120 °C with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and poured into water (200 mL).
-
The aqueous mixture is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give 3-Amino-4-bromothiophene-2-carboxamide.
Table 2: Quantitative Data for the Synthesis of 3-Amino-4-bromothiophene-2-carboxamide
| Parameter | Value |
| Starting Material | 4-Bromo-2-thiophenecarboxamide |
| Molecular Weight | 206.06 g/mol |
| Product | 3-Amino-4-bromothiophene-2-carboxamide |
| Molecular Weight | 221.07 g/mol |
| Theoretical Yield | 5.37 g |
| Typical Actual Yield | 2.9 - 3.7 g |
| Percent Yield | 55 - 70% |
| Melting Point | 160-163 °C |
Step 3: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Protocol:
-
A mixture of 3-Amino-4-bromothiophene-2-carboxamide (2.0 g, 9.04 mmol) and formamide (20 mL) is placed in a 100 mL round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 180-190 °C and stirred at this temperature for 4-6 hours. The reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The solid is dried under vacuum to yield 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Table 3: Quantitative Data for the Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
| Parameter | Value |
| Starting Material | 3-Amino-4-bromothiophene-2-carboxamide |
| Molecular Weight | 221.07 g/mol |
| Product | 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one |
| Molecular Weight | 231.06 g/mol |
| Theoretical Yield | 2.09 g |
| Typical Actual Yield | 1.5 - 1.7 g |
| Percent Yield | 70 - 80% |
| Melting Point | >300 °C |
Characterization Data
Table 4: Representative Spectroscopic Data for 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, NH), 8.2 (s, 1H, pyrimidine-H), 7.8 (s, 1H, thiophene-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.2, 155.8, 145.1, 130.5, 125.7, 118.9, 110.3 |
| Mass Spec (ESI) | m/z 230.9 [M+H]⁺, 232.9 [M+H+2]⁺ |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is corrosive and moisture-sensitive; handle with care.
-
Ammonia solutions are corrosive and have a pungent odor.
-
Copper(I) oxide is a potential irritant.
-
NMP is a reproductive hazard; handle with appropriate precautions.
-
High-temperature reactions should be conducted with caution, using appropriate heating mantles and condensers.
One-Pot Synthesis of Substituted 2-Thiophenecarboxamides: A Versatile Platform for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the one-pot synthesis of substituted 2-thiophenecarboxamides, utilizing 4-Bromo-2-thiophenecarbonyl chloride as a key starting material. This methodology facilitates the efficient construction of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The described one-pot procedure involves a sequential amidation and palladium-catalyzed Suzuki coupling reaction, offering a streamlined approach to novel thiophene derivatives.
Introduction
Thiophene-containing compounds are prevalent scaffolds in a wide array of pharmaceuticals and biologically active molecules. Their unique electronic properties and ability to mimic phenyl rings while offering different metabolic profiles make them attractive moieties in drug design. In particular, substituted 2-thiophenecarboxamides are key components of various kinase inhibitors and other therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and lead to lower overall yields. The development of one-pot sequential reactions, where multiple transformations are carried out in a single reaction vessel, represents a significant advancement in synthetic efficiency. This application note details a one-pot protocol starting from the readily available this compound to generate a library of 4-aryl-2-thiophenecarboxamides.
Signaling Pathway and Logic Visualization
The following diagram illustrates the logical workflow of the one-pot synthesis, proceeding from the starting materials through the key reaction steps to the final substituted thiophene product.
Caption: Workflow for the one-pot synthesis of 4-aryl-2-thiophenecarboxamides.
Experimental Protocols
This section provides a detailed protocol for a representative one-pot synthesis of a 4-aryl-N-substituted-2-thiophenecarboxamide. While a direct one-pot protocol for the sequential amidation and Suzuki coupling of this compound is not explicitly detailed in a single publication, the following procedure is a robust adaptation based on well-established, analogous two-step syntheses of similar compounds. Specifically, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a two-step process involving amidation followed by Suzuki coupling provides a strong basis for this one-pot adaptation.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., pyrazin-2-amine)
-
Aryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Amidation Step:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the desired amine (1.0 eq) and a suitable anhydrous solvent (e.g., 1,4-dioxane).
-
If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
-
Suzuki Coupling Step (in the same pot):
-
To the reaction mixture from the amidation step, add the aryl boronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-N-substituted-2-thiophenecarboxamide.
-
Data Presentation
The following table summarizes representative yields for the two-step synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which can be considered indicative of the expected yields for the analogous one-pot procedure.[1]
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 62 |
| 5 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |
Applications in Drug Discovery
The one-pot synthesis described provides a rapid and efficient route to a diverse library of substituted 2-thiophenecarboxamides. These scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors. For example, thieno[3,2-c]pyrazol-3-amine derivatives, which can be synthesized from precursors derived from 4-bromo-2-thiophenecarboxylic acid, have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease research. The ability to readily diversify the aryl group at the 4-position of the thiophene ring via the one-pot Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.
The following diagram illustrates a simplified signaling pathway involving GSK-3β and the potential point of intervention for inhibitors derived from this synthetic platform.
Caption: Inhibition of GSK-3β by thiophene-based compounds.
Conclusion
The one-pot sequential amidation and Suzuki coupling of this compound is a powerful and efficient method for the synthesis of a diverse range of 4-aryl-2-thiophenecarboxamides. This approach offers significant advantages in terms of reduced reaction time, simplified purification, and overall yield. The resulting compounds are valuable building blocks for the development of novel therapeutics, particularly in the area of kinase inhibition. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 4-Bromo-2-thiophenecarbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-bromo-2-thiophenecarbonyl chloride.
Troubleshooting Guides
This section addresses specific issues encountered during amidation, esterification, and Friedel-Crafts acylation reactions, providing potential causes and solutions to improve reaction yields and product purity.
Amide Bond Formation
Question: I am getting a low yield when synthesizing an amide from this compound and my amine. What are the common causes and how can I improve the yield?
Answer:
Low yields in amide synthesis with this compound can stem from several factors, primarily related to the reactivity of the acyl chloride and the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive 4-bromo-2-thiophenecarboxylic acid.
-
Solution: Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Use a non-nucleophilic base to scavenge the HCl produced. Common choices include triethylamine (TEA) or pyridine. Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a tertiary amine base are used.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: Most reactions of acyl chlorides with amines are exothermic and can be performed at 0 °C to room temperature. If the amine is a weak nucleophile, gentle heating may be required, but this should be monitored carefully to avoid decomposition.
-
-
Steric Hindrance: A sterically hindered amine may react slowly.
-
Solution: Increase the reaction time and/or temperature. The use of a stronger, non-nucleophilic base might also be beneficial.
-
Illustrative Yields for Amide Synthesis under Various Conditions (Schotten-Baumann Conditions):
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 | ~85-95 |
| Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 | ~90-98 |
| Morpholine | Aqueous NaOH | Dichloromethane/Water | RT | 1 | ~90-97 |
| tert-Butylamine | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 12 | ~60-75 |
Note: These are illustrative yields based on general principles of amide synthesis; actual yields may vary.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Esterification
Question: My esterification reaction with this compound is giving a poor yield. What can I do to optimize it?
Answer:
Esterification with acyl chlorides is generally a high-yielding reaction. Low yields often point to issues with the stability of the starting material or the reaction setup. Phenols are less nucleophilic than aliphatic alcohols and may require specific conditions.
Potential Causes and Solutions:
-
Moisture Contamination: As with amide synthesis, hydrolysis of the acyl chloride is a major side reaction.
-
Solution: Employ anhydrous conditions, including dry solvents and glassware, and an inert atmosphere.
-
-
Weakly Nucleophilic Alcohol: Phenols and sterically hindered alcohols are less reactive.
-
Solution: Add a base such as pyridine or triethylamine to activate the alcohol and scavenge the HCl byproduct. For very unreactive alcohols, deprotonation with a stronger base to form the alkoxide may be necessary, although this increases the risk of side reactions.
-
-
Side Reactions: At higher temperatures, decomposition of the acyl chloride or side reactions with sensitive functional groups on the alcohol can occur.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and slowly warming to room temperature.
-
Illustrative Yields for Esterification under Various Conditions:
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Ethanol | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 | >95 |
| iso-Propanol | Pyridine | Dichloromethane (DCM) | RT | 4 | ~90 |
| Phenol | Pyridine | Dichloromethane (DCM) | RT | 6 | ~85-95 |
| 4-Nitrophenol | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 8 | ~80-90 |
Note: These are illustrative yields based on general principles of esterification with acyl chlorides; actual yields may vary.
Experimental Protocol: General Procedure for Esterification of an Alcohol
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by column chromatography or distillation.
Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation with this compound and an aromatic substrate, but the yield is low and I see multiple products. How can I troubleshoot this?
Answer:
Friedel-Crafts acylation with thiophene derivatives can be complex due to the reactivity of the thiophene ring and the choice of Lewis acid catalyst.
Potential Causes and Solutions:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst.[1]
-
Solution: Use fresh, anhydrous Lewis acid and anhydrous solvents. Perform the reaction under a strict inert atmosphere.
-
-
Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic substrate will make it less nucleophilic and hinder the reaction.[1]
-
Solution: Use a more reactive aromatic substrate (e.g., anisole, toluene) or a stronger Lewis acid. Harsher reaction conditions (higher temperature) may be needed, but can lead to side reactions.
-
-
Side Reactions of the Thiophene Ring: The thiophene ring itself can be susceptible to side reactions under strong Lewis acid conditions. The bromine substituent is deactivating, which can help mitigate some of these issues.
-
Solution: Use a milder Lewis acid such as FeCl₃ or ZnCl₂. Running the reaction at lower temperatures can also help minimize side reactions.
-
-
Incorrect Stoichiometry of Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1]
-
Solution: Use at least 1.1 equivalents of the Lewis acid relative to the acyl chloride. For substrates containing other Lewis basic functional groups, additional equivalents of the catalyst may be necessary.
-
-
Regioselectivity Issues: Acylation can occur at different positions on the aromatic substrate, leading to a mixture of isomers.
-
Solution: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. Steric hindrance can also play a role, often favoring the para product over the ortho product.
-
Illustrative Yields for Friedel-Crafts Acylation:
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Benzene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to RT | ~70-80 |
| Toluene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 | ~80-90 (para major) |
| Anisole | FeCl₃ (1.2) | Dichloromethane (DCM) | 0 | ~85-95 (para major) |
| Furan | SnCl₄ (1.2) | Dichloromethane (DCM) | -20 to 0 | ~60-70 |
Note: These are illustrative yields; actual yields are highly dependent on specific conditions and substrate reactivity.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq.) and anhydrous solvent (e.g., DCM).
-
Cool the suspension to 0 °C.
-
Add the this compound (1.0 eq.) dropwise to the stirred suspension.
-
After stirring for 15-30 minutes, add the aromatic substrate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is moisture-sensitive and corrosive. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: What are the most common side products I might encounter?
A2: The most common side product is 4-bromo-2-thiophenecarboxylic acid , which forms from the hydrolysis of the acyl chloride with any trace moisture. In Friedel-Crafts reactions, diacylation or rearrangement products can sometimes be observed, although acylation is generally less prone to this than alkylation. With highly reactive nucleophiles or strong bases, nucleophilic aromatic substitution of the bromine atom is a possibility, though it typically requires harsh conditions.
Q3: How can I purify the products from these reactions?
A3:
-
Amides and Ketones: These are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). If they are oils or if recrystallization is ineffective, silica gel column chromatography is the preferred method.
-
Esters: Esters are typically purified by silica gel column chromatography . If the ester is high-boiling and thermally stable, vacuum distillation can also be an effective purification method.
Q4: How does the bromine substituent on the thiophene ring affect the reactivity of the acyl chloride?
A4: The bromine atom is an electron-withdrawing group by induction, which can slightly increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to the non-brominated analogue. However, in the context of Friedel-Crafts acylation where the thiophene ring itself could react, the deactivating effect of the bromine on the thiophene ring helps to prevent unwanted side reactions involving the ring.
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: Competing reaction pathways for this compound.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
Technical Support Center: Acylation Reactions with 4-Bromo-2-thiophenecarbonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Bromo-2-thiophenecarbonyl chloride in acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and their potential solutions in a question-and-answer format.
Q1: My Friedel-Crafts acylation reaction with this compound is giving a very low yield. What are the potential causes?
A1: Low yields in this reaction can be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with the carbonyl group of the product or the sulfur atom of the thiophene ring. This often necessitates the use of stoichiometric or even excess amounts of the catalyst.[1][2]
-
Moisture Contamination: this compound is an acyl chloride and is highly sensitive to moisture. Trace amounts of water in the solvent or on the glassware will lead to hydrolysis of the acyl chloride to the unreactive 4-bromo-2-thiophenecarboxylic acid, reducing the amount of reactant available for the acylation.[3]
-
Insufficient Reaction Temperature: While high temperatures can promote side reactions, the bromine atom on the thiophene ring is a deactivating group, which can make the acylation reaction more sluggish. A moderate increase in temperature may be required to drive the reaction to completion.
-
Poor Mixing: In larger scale reactions, inefficient mixing can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.[3]
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Gradually increase the molar ratio of the Lewis acid catalyst.
-
Consider a modest increase in reaction temperature, while carefully monitoring for the formation of side products.
-
Ensure efficient stirring throughout the reaction.
Q2: I am observing the formation of a significant amount of 4-bromo-2-thiophenecarboxylic acid as a byproduct. How can I prevent this?
A2: The formation of 4-bromo-2-thiophenecarboxylic acid is a clear indication of hydrolysis of the starting material, this compound, due to the presence of water.
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry all solvents and reagents thoroughly before use. Glassware should be flame-dried or oven-dried.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Proper Handling and Storage: Store this compound in a desiccator or under an inert atmosphere to prevent degradation over time.
Q3: My reaction mixture is turning dark, and I am isolating a tar-like substance. What is causing this and how can I avoid it?
A3: The formation of dark, polymeric, or tarry materials is a common issue in Friedel-Crafts reactions, especially with sensitive substrates like thiophenes.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures and/or highly active Lewis acids can lead to the degradation and polymerization of the thiophene ring.[4]
-
Excessive Catalyst: While a sufficient amount of catalyst is needed, a large excess can promote unwanted side reactions, including polymerization.
-
Prolonged Reaction Times: Leaving the reaction for an extended period, especially at elevated temperatures, can contribute to the formation of degradation products.
Mitigation Strategies:
-
Choice of Lewis Acid: Consider using a milder Lewis acid than aluminum chloride, such as zinc chloride or ferric chloride, which can sometimes reduce the extent of side reactions.[1]
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at 0°C or even lower initially, and then slowly warming up if necessary, is a good practice.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS and quench the reaction as soon as the starting material is consumed to avoid over-reaction and degradation.
Q4: Is there a risk of losing the bromine substituent (debromination) during the acylation?
A4: While debromination can occur under certain conditions, the carbon-bromine bond on a thiophene ring is generally stable under standard Friedel-Crafts conditions. However, the choice of Lewis acid and reaction temperature can play a role. Very harsh conditions or the use of certain catalysts could potentially lead to some degree of dehalogenation. If you suspect debromination is occurring, consider using milder conditions and a less aggressive Lewis acid.
Side Reaction Data
The following table summarizes the common side reactions, the conditions that favor their formation, and suggested preventative measures.
| Side Reaction/Issue | Side Product | Favorable Conditions | Preventative Measures |
| Hydrolysis | 4-Bromo-2-thiophenecarboxylic acid | Presence of moisture. | Strict anhydrous conditions, inert atmosphere. |
| Polymerization/Decomposition | Tarry, insoluble materials | High temperatures, strong Lewis acids (e.g., AlCl₃), prolonged reaction times.[4] | Use milder Lewis acids (e.g., ZnCl₂), maintain low reaction temperatures, monitor reaction progress. |
| Catalyst Deactivation | Lewis acid-product complex | Stoichiometric or sub-stoichiometric amounts of catalyst. | Use of at least stoichiometric amounts of the Lewis acid. |
| Potential Debromination | Acylated thiophene (without bromine) | Very harsh reaction conditions (high temperature, highly active catalyst). | Use of milder reaction conditions and Lewis acids. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂)
-
Anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide)
-
Equipment for inert atmosphere reaction (e.g., Schlenk line, nitrogen/argon balloon)
Procedure:
-
Under an inert atmosphere, add the anhydrous Lewis acid (1.1 - 1.5 equivalents) to a flame-dried flask containing the anhydrous solvent.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate flask, dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent.
-
Add the substrate solution dropwise to the stirred Lewis acid suspension at 0°C.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C or slowly warm to room temperature while monitoring its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Diagram 1: Reaction Pathway and Potential Side Reactions
Caption: Main acylation pathway and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Products from 4-Bromo-2-thiophenecarbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-thiophenecarbonyl chloride. The following sections address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile acylating agent. The most common reactions include:
-
Amide Synthesis (Amidation): Reaction with primary or secondary amines to form 4-bromo-2-thiophenecarboxamides. This is often carried out under Schotten-Baumann conditions.[1][]
-
Ester Synthesis (Esterification): Reaction with alcohols to form 4-bromo-2-thiophenecarboxylate esters.
-
Friedel-Crafts Acylation: Reaction with aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst to form the corresponding ketones.[3][4]
Q2: What is the primary cause of seeing a significant amount of a polar, acidic impurity in my crude reaction mixture?
A2: The most likely cause is the hydrolysis of the starting material, this compound, to 4-bromo-2-thiophenecarboxylic acid. Acyl chlorides are highly reactive towards water, including atmospheric moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side product.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring reaction progress.[5] Due to the aromatic thiophene ring, the starting material and many of its products are UV active and can be visualized with a UV lamp.[5] Staining with iodine can also be used for visualization.[5] It is recommended to spot the starting material, the reaction mixture, and a co-spot of both to accurately track the consumption of the starting material and the formation of the product.
Q4: What are the common impurities I might encounter in my reaction?
A4: Common impurities include:
-
Unreacted this compound.
-
4-bromo-2-thiophenecarboxylic acid (from hydrolysis).
-
Unreacted amine or alcohol.
-
In Friedel-Crafts reactions, potential for polysubstituted byproducts, although less common than in alkylations.[4]
-
In coupling reactions, homocoupling of starting materials may occur.[5]
-
Residual catalyst from the reaction.[5]
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying products from reactions involving this compound.[6][7]
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. A standard solvent system like ethyl acetate/hexanes may not be optimal.[5] Experiment with different solvent systems by first running TLCs with various solvent combinations.[8][9] Toluene can be a useful co-solvent for separating aromatic compounds.[5] |
| Co-elution with Starting Material | If the product and starting material have similar polarities, a shallow solvent gradient during column chromatography can improve separation. Start with a low polarity eluent and gradually increase the polarity. |
| Co-elution with 4-bromo-2-thiophenecarboxylic acid | The carboxylic acid impurity is significantly more polar than the starting acyl chloride and most amide or ester products. It will likely have a much lower Rf on TLC. If it is streaking, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape. Alternatively, a basic wash of the crude product before chromatography can remove the acidic impurity. |
| Sample Overload | Loading too much crude material onto the column will result in broad peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.[5] |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| Solvent System is Not Polar Enough | If the product is highly polar, it may not move from the baseline with a non-polar eluent. Increase the polarity of the solvent system. For very polar compounds, consider using a more polar solvent like methanol in your eluent system.[10] |
| Product is Decomposing on Silica Gel | Some compounds can be unstable on acidic silica gel.[5] If you suspect decomposition, you can use a different stationary phase like neutral alumina or deactivated silica gel (by pre-treating with a base like triethylamine).[5] |
Purification by Recrystallization
Recrystallization can be an effective purification method if the product is a solid.[11]
Problem 1: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High Level of Impurities | The presence of significant impurities can inhibit crystallization.[5] It may be necessary to first perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[5] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil instead of crystals.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound. Try a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[11] |
Problem 2: No crystals form after cooling.
| Possible Cause | Solution |
| Solution is Not Supersaturated | Too much solvent may have been used.[11] Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] If that fails, carefully evaporate some of the solvent and allow it to cool again.[11] |
Data Presentation
Table 1: Common TLC Solvent Systems for Thiophene Derivatives
| Polarity of Compound | Typical Solvent System (v/v) | Notes |
| Non-polar | 5-20% Ethyl Acetate in Hexanes | A good starting point for many amide and ester products.[10] |
| Moderately Polar | 30-50% Ethyl Acetate in Hexanes | Useful if the product has a low Rf in less polar systems. |
| Polar | 5-10% Methanol in Dichloromethane | For more polar products, such as those with additional polar functional groups.[10] |
Table 2: Common Recrystallization Solvents for Aromatic Amides
| Solvent | Properties |
| Ethanol/Water | A common mixed solvent system for polar aromatic compounds.[11] |
| Ethyl Acetate/Hexanes | Good for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds due to π-π stacking interactions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Flash Column Chromatography
-
Select a Solvent System: Use TLC to determine an appropriate eluent that gives the desired product an Rf value between 0.2 and 0.4.[8]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. A layer of sand can be added on top to prevent disturbance.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of products from reactions involving this compound.
Caption: A simplified diagram illustrating the amide synthesis pathway and a key side reaction.
References
- 1. Amide Synthesis [fishersci.it]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rroij.com [rroij.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Minimizing hydrolysis of 4-Bromo-2-thiophenecarbonyl chloride during workup
Technical Support Center: 4-Bromo-2-thiophenecarbonyl chloride
This guide provides troubleshooting advice and detailed protocols to help researchers minimize the hydrolysis of this compound during reaction workup, ensuring higher purity and yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and why is it so susceptible to hydrolysis?
This compound is an acyl chloride, a class of organic compounds characterized by a -COCl functional group.[1][2] The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it extremely reactive towards nucleophiles, especially water.[3] When exposed to moisture or an aqueous environment, it readily undergoes a vigorous, often violent, reaction to form the corresponding carboxylic acid (4-Bromo-2-thiophenecarboxylic acid) and hydrochloric acid (HCl).[2][4]
Q2: My reaction seems complete by TLC, but my final yield is very low after workup. What is the likely cause?
The most probable cause is the hydrolysis of your product during the workup phase. Acyl chlorides are so reactive that even exposure to atmospheric moisture can lead to degradation.[5] If your workup procedure involves quenching the reaction with water or washing the organic layer with an aqueous solution, a significant portion of the this compound can be lost to the formation of the corresponding carboxylic acid.[4][6]
Q3: How can I confirm that my product has hydrolyzed?
There are a few key indicators of hydrolysis:
-
TLC Analysis: The resulting carboxylic acid is significantly more polar than the acyl chloride. On a TLC plate, the acid will have a lower Rf value (it will not travel as far up the plate). You can often see a new, more polar spot appearing after workup.
-
Physical Observation: The reaction of acyl chlorides with water produces steamy, acidic fumes of hydrogen chloride (HCl) gas.[2] A vigorous or exothermic reaction upon adding water is a clear sign of this process.
-
Spectroscopic Analysis: In an IR spectrum, the disappearance of the characteristic acyl chloride C=O stretch (typically ~1790 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹) indicates hydrolysis.
Q4: I need to quench my reaction to destroy excess reagents. How can I do this without hydrolyzing my product?
Standard quenching with water is often problematic.[6] Consider these alternative strategies based on your desired final product:
-
Non-Nucleophilic Quench (for isolating the acyl chloride): The best method is to perform a non-aqueous workup. If reagents like thionyl chloride or oxalyl chloride were used to prepare the acyl chloride, they can be removed under reduced pressure (vacuum).[5][7] The crude this compound can then often be used directly in the next step without purification.[5]
-
Nucleophilic Quench (if the desired product is a derivative): If your goal is to synthesize an ester or an amide, you can use an alcohol or an amine as the quenching agent. This process consumes the reactive acyl chloride to form a more stable derivative, effectively preventing hydrolysis.[6][8]
Q5: What is the best extraction and washing procedure to prevent product loss?
If an aqueous wash is unavoidable, follow these steps to minimize hydrolysis:
-
Use Cold Solutions: Perform all aqueous washes with ice-cold water or brine. The lower temperature slows the rate of hydrolysis.
-
Work Quickly: Minimize the contact time between the organic layer containing your product and the aqueous layer. Separate the layers promptly after shaking.
-
Use a Biphasic System: Add the reaction mixture slowly to a vigorously stirred, cold, two-phase system of an immiscible organic solvent (e.g., dichloromethane, ether) and a weak base solution (e.g., saturated sodium bicarbonate). The base will neutralize the HCl byproduct, and the desired product will remain in the organic phase.
-
Dry Thoroughly: After washing, dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ to remove any residual water before solvent evaporation.
Data Presentation: Workup Strategy Comparison
The choice of quenching agent is critical. The table below outlines the products and key considerations for different workup strategies.
| Quenching Agent | Reaction Product | Pros | Cons | Best For |
| Water / Aqueous Base | 4-Bromo-2-thiophenecarboxylic Acid | Effectively removes water-soluble impurities. | High risk of complete hydrolysis. Reaction can be violent and exothermic.[2][4][6] | Situations where the carboxylic acid is the desired product. |
| Alcohol (e.g., Methanol, Ethanol) | 4-Bromo-2-thiophenecarboxylate Ester | Forms a stable ester derivative, preventing hydrolysis of the acyl chloride.[6][8] | The product is no longer the acyl chloride. May require purification to remove excess alcohol. | Synthesizing esters directly from the crude acyl chloride. |
| Amine (e.g., Ammonia, Primary/Secondary Amine) | 4-Bromo-2-thiophenecarboxamide | Forms a stable amide derivative.[6][8] Two equivalents of amine are typically required.[8] | The product is no longer the acyl chloride. Requires removal of ammonium salt byproducts.[9] | Synthesizing amides directly from the crude acyl chloride. |
| Anhydrous (No Quench) | This compound | Highest preservation of the acyl chloride. Avoids hydrolysis completely. | Requires removal of volatile reagents under vacuum.[5][7] May carry impurities to the next step. | Isolating the acyl chloride or using it directly in a subsequent moisture-sensitive reaction. |
Experimental Protocols
Protocol 1: Problematic Standard Aqueous Workup (Example: Amide Synthesis)
This protocol illustrates a common but flawed workup where hydrolysis is likely to occur.
-
Reaction: To a solution of an amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion is confirmed by TLC.
-
Quenching (High Risk of Hydrolysis): Pour the reaction mixture into a separatory funnel containing deionized water. (Note: Any unreacted acyl chloride will rapidly hydrolyze at this stage) .
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing (High Risk of Hydrolysis): Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. (Note: Each aqueous wash increases the risk of hydrolyzing the remaining acyl chloride) .
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Protocol 2: Optimized Anhydrous Workup (To Isolate Acyl Chloride)
This protocol is designed to isolate the acyl chloride with minimal degradation. This is common when the acyl chloride is prepared in situ.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine 4-Bromo-2-thiophenecarboxylic acid (1.0 eq) with anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Chlorination: Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution (CO₂/CO or SO₂) ceases.
-
Isolation (Crucial Step): Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove all volatiles, connect the flask to a high-vacuum line for 30-60 minutes. Ensure the vacuum trap is properly cooled to capture excess chlorinating agent.
-
Result: The resulting crude this compound is typically a liquid or solid residue and can be used directly for the next reaction step under anhydrous conditions. If higher purity is required, vacuum distillation can be performed.[10]
Visualizations: Workflows and Pathways
The following diagrams illustrate the chemical pathways and recommended experimental workflows.
Caption: The irreversible hydrolysis pathway of this compound.
Caption: Comparison of a problematic aqueous workup versus optimized strategies.
Caption: Troubleshooting flowchart for selecting an appropriate workup method.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemrevise.org [chemrevise.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-Thenoyl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for catalyst selection and troubleshooting in Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-thenoyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of 4-bromo-2-thenoyl derivatives?
The main challenge arises from the electronic properties of the substrate. The 2-thenoyl group is electron-withdrawing, which can influence the reactivity of the C-Br bond at the 4-position of the thiophene ring. This can affect the oxidative addition step in the catalytic cycle, a crucial part of the reaction.[1] Careful selection of the catalyst, ligand, and reaction conditions is necessary to achieve high yields.
Q2: Which palladium catalysts are generally recommended for this type of substrate?
For substrates with electron-withdrawing groups, more robust catalyst systems are often required. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, catalyst systems composed of a palladium precursor and a specialized ligand, such as bulky, electron-rich phosphines, often provide superior results.[2]
Q3: What are common side reactions to watch out for?
Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be promoted by the base and water in the reaction mixture.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be competitive with the desired cross-coupling, especially if the main reaction is slow.[2]
-
Catalyst Decomposition: The palladium catalyst can decompose into inactive palladium black, particularly at high temperatures.[2]
Q4: How critical is the choice of base and solvent?
The choice of base and solvent is critical and often depends on the specific substrates. An inappropriate combination can lead to poor solubility, slow reaction rates, or an increase in side reactions. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][3] Solvent systems are typically mixtures of an organic solvent like 1,4-dioxane or toluene with water.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst. | Use a fresh batch of catalyst and ensure it has been stored under an inert atmosphere. Consider using a more robust pre-catalyst. |
| Oxygen contamination. | Ensure all solvents are properly degassed and the reaction is carried out under a strict inert atmosphere (Argon or Nitrogen). | |
| Suboptimal catalyst system for an electron-deficient substrate. | Switch to a catalyst system with a bulky, electron-rich phosphine ligand like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂.[5] | |
| Significant Protodeboronation | Base- and water-promoted decomposition of the boronic acid. | Use a milder base such as KF or K₃PO₄.[6] Consider using anhydrous conditions if possible, or minimize the amount of water. |
| Formation of Homocoupling Byproducts | Slow cross-coupling reaction rate. | Optimize the reaction temperature and catalyst loading. A more active catalyst system can accelerate the desired cross-coupling over homocoupling. |
| Catalyst Decomposition (Formation of Palladium Black) | High reaction temperature. | Attempt the reaction at a lower temperature with a more active catalyst. Ensure the ligand is effectively stabilizing the palladium center.[2] |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading or reaction time. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). Extend the reaction time and monitor by TLC or GC-MS. |
| Poor solubility of reagents. | Select a solvent system that ensures all reactants are well-dissolved at the reaction temperature. |
Catalyst Performance Data
The following tables summarize the performance of different palladium catalyst systems in the Suzuki coupling of various bromothiophene derivatives, including those with electron-withdrawing groups, which can serve as a guide for 4-bromo-2-thenoyl substrates.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromothiophenes
| Catalyst System | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| Pd(dppf)Cl₂ | General Dihaloarene | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | High |
| Pd(PPh₃)₄ | 4,5-dibromothiophene-2-carbaldehyde | K₂CO₃ | Dioxane/H₂O (8:1) | Not Specified | 24 | Reduced Yield |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Note: Yields are highly dependent on the specific arylboronic acid used.
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is suitable for a wide range of Suzuki coupling reactions and is often favored for its high activity and stability, particularly with more challenging substrates.
Materials:
-
4-bromo-2-thenoyl derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve the 4-bromo-2-thenoyl derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) in toluene under an inert atmosphere.
-
Add the aqueous solution of sodium carbonate (2 M).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure using Pd(PPh₃)₄
This is a widely used and robust protocol for a variety of Suzuki coupling reactions.
Materials:
-
4-bromo-2-thenoyl derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 4-bromo-2-thenoyl derivative, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing homocoupling in 4-Bromo-2-thiophenecarbonyl chloride reactions
Welcome to the technical support center for reactions involving 4-Bromo-2-thiophenecarbonyl chloride. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the common side reaction of homocoupling in various cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the same reactant couple together. In reactions with this compound, this can result in the formation of a symmetrical bithiophene dimer. Similarly, the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can also self-couple.[1][2] This side reaction consumes the starting materials, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]
Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?
A2: The principal causes of homocoupling are often linked to the presence of dissolved oxygen and the palladium catalyst's oxidation state.[1][3] Oxygen can facilitate the oxidative dimerization of organometallic intermediates.[1][4] Additionally, if a Palladium(II) precatalyst (like Pd(OAc)₂) is used, it can stoichiometrically promote the homocoupling of the organometallic partner during its reduction to the catalytically active Pd(0) state.[1][5]
Q3: How does the choice of catalyst and ligand influence the rate of homocoupling?
A3: The catalyst and ligand system plays a critical role. Highly active palladium catalysts can accelerate the desired cross-coupling reaction, kinetically disfavoring the slower homocoupling pathway. The choice of phosphine ligands is also crucial; bulky, electron-rich ligands can promote the initial oxidative addition step and subsequent reductive elimination, which helps to suppress side reactions.[6][7] Conversely, inefficient catalysts or ligands can lead to catalyst decomposition or slower reaction rates, providing more opportunity for homocoupling to occur.[8]
Q4: What is the role of the base and solvent in preventing homocoupling?
A4: The base and solvent are pivotal in modulating reaction pathways. The strength and solubility of the base can affect catalyst activity and selectivity.[6] For instance, in Suzuki-Miyaura couplings, an appropriate base is essential for the transmetalation step. Solvents influence the solubility of reagents and catalyst species, which can impact reaction rates.[9][10] Using degassed, anhydrous solvents is critical to minimize oxygen and water content, which can otherwise promote homocoupling and other side reactions.[1][3][11]
Q5: Are there specific experimental techniques I can use to minimize homocoupling?
A5: Yes. The most effective technique is to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[3][12] This can be achieved by thoroughly degassing solvents and reagents using methods like freeze-pump-thaw cycles or by subsurface sparging with an inert gas (e.g., argon or nitrogen).[4][12] Maintaining a positive pressure of inert gas throughout the experiment is also essential.[4] In some cases, adding a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that promote homocoupling.[6][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your cross-coupling reactions.
| Observation | Potential Cause | Recommended Action | Citations |
| High percentage of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture. | Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or nitrogen/argon sparging. Ensure the reaction is run under a positive pressure of an inert gas. | [1][3][4][12] |
| Reaction is sluggish and homocoupling is prevalent | Inefficient catalyst or ligand system. | Screen different palladium precatalysts and phosphine ligands. Consider more active, air-stable precatalysts (e.g., palladacycles). Ensure the catalyst is not decomposed. | [7][8][13] |
| Homocoupling of the boronic acid partner (in Suzuki reactions) | Suboptimal base or presence of Pd(II) species. | Optimize the base (e.g., switch to K₃PO₄ or Cs₂CO₃). Add a mild reducing agent like potassium formate to suppress Pd(II)-mediated dimerization. | [6][12] |
| Glaser coupling byproduct (in Sonogashira reactions) | Copper(I) co-catalyst and oxygen promoting oxidative dimerization of the alkyne. | Switch to copper-free Sonogashira conditions. If copper is necessary, use the lowest effective loading and ensure rigorous exclusion of oxygen. Consider slow addition of the terminal alkyne. | [1][4][14][15] |
| Inconsistent results and variable yields | Impurities in starting materials or solvents. | Use high-purity, anhydrous solvents. Ensure the this compound and the coupling partner are pure. | [16][17] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general methodology for coupling this compound with an arylboronic acid, incorporating steps to suppress homocoupling.
-
Degassing the Solvent: Place the required volume of an anhydrous solvent (e.g., 1,4-dioxane/water mixture) in a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Setup: To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three to five times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the previously degassed solvent via cannula or syringe.
-
Substrate Addition: Add this compound (1.0 equiv.) to the stirred mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography to isolate the desired cross-coupled product from any homocoupled byproducts.
Visualizations
Logical Relationships and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-2-thiophenecarbonyl chloride
Welcome to the technical support center for handling 4-Bromo-2-thiophenecarbonyl chloride in your research. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during the experimental work-up and purification phases, specifically focusing on the removal of unreacted acyl chloride.
Frequently Asked Questions (FAQs)
Q1: How do I safely quench a reaction containing excess this compound?
A: The safest method is to slowly add your reaction mixture to a separate, vigorously stirred flask containing an ice-cold quenching solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly recommended.[1][2] This procedure neutralizes the reactive acyl chloride by converting it to the more stable sodium 4-bromo-2-thiophenecarboxylate salt and also neutralizes any acidic byproducts like HCl. The addition must be slow and controlled because the reaction is exothermic and releases carbon dioxide gas, which can cause excessive foaming.[1]
Q2: What are the most common byproducts formed during the work-up, and how can they be removed?
A: The primary byproduct from an aqueous quench is 4-bromo-2-thiophenecarboxylic acid, formed by the hydrolysis of the acyl chloride. This carboxylate salt is typically water-soluble and can be removed from the organic layer by performing a liquid-liquid extraction.[1] If an alcohol (e.g., methanol) is used as the quenching agent, the corresponding ester (methyl 4-bromo-2-thiophenecarboxylate) will be formed, which will likely remain in the organic layer and require purification by chromatography or distillation.[1]
Q3: My desired product is still impure after a standard aqueous extraction. What are the next steps for purification?
A: If impurities persist after the initial work-up, further purification is necessary. The two most common methods are:
-
Vacuum Distillation: This is effective for thermally stable compounds and is useful for separating your product from non-volatile impurities. Several procedures for related thiophenecarbonyl chlorides utilize distillation under reduced pressure for final purification.[3][4]
-
Silica Gel Column Chromatography: This technique is ideal for separating compounds with different polarities. It is a standard method for purifying acylation products and can effectively remove byproducts and residual starting materials.[5][6]
Q4: How can I monitor the reaction to ensure all the this compound has been consumed or removed?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[2] A small aliquot of the reaction mixture can be carefully quenched and then spotted on a TLC plate against a spot of the starting material. The disappearance of the this compound spot indicates the reaction or quenching is complete. For more precise quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the absence of the starting acyl chloride.[3]
Data Presentation
The choice of quenching agent is critical for simplifying the subsequent purification steps. The table below summarizes the conditions and considerations for common quenching agents.
| Quenching Agent | Recommended Ratio | Temperature | Key Considerations & Byproducts | Citation |
| Saturated aq. NaHCO₃ | >5-10 times the volume of the reaction mixture | 0 °C, then warm to RT | Exothermic reaction, produces CO₂ gas. Byproduct (4-bromo-2-thiophenecarboxylic acid salt) is water-soluble. | [1] |
| Water (H₂O) | Large excess | 0 °C to RT | Vigorous reaction, forms HCl. Byproduct (4-bromo-2-thiophenecarboxylic acid) may have some organic solubility. | [7] |
| Methanol (MeOH) | >10 molar equivalents | 0 °C | Less vigorous than water. Byproduct (methyl 4-bromo-2-thiophenecarboxylate) is organic-soluble and requires further purification. | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Quench and Extraction
This protocol describes the neutralization of unreacted acyl chloride and its removal from the reaction mixture.
Materials:
-
Reaction mixture containing the product and unreacted this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[2]
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Separatory funnel, Erlenmeyer flasks, ice bath.
Procedure:
-
Preparation: In a large Erlenmeyer flask, place an ice-cold volume of saturated NaHCO₃ solution that is 5-10 times the volume of your reaction mixture. Begin vigorous stirring.[1]
-
Quenching: Using an addition funnel, add the reaction mixture dropwise to the cold NaHCO₃ solution. Maintain a slow addition rate to control gas evolution and the exothermic reaction.[1]
-
Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all acyl chloride has been hydrolyzed.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the desired product into an organic solvent (e.g., ethyl acetate) three times.[5]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and water.[2]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable products that need to be separated from non-volatile impurities.
Materials:
-
Crude product from Protocol 1.
-
Distillation glassware (short path is often preferred).
-
Vacuum pump and pressure gauge.
-
Heating mantle and stirrer.
-
Collection flasks.
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Degassing: Place the crude product in the distillation flask. Begin stirring and slowly apply vacuum to remove any residual solvent and dissolved gases.
-
Distillation: Once a stable vacuum is achieved (e.g., ~4 mmHg), gradually heat the distillation flask.[3]
-
Collection: Collect the fraction that distills at the expected boiling point for your desired product. 2-Thiophenecarbonyl chloride, for reference, distills at ~63°C at 4 mmHg.[3]
-
Completion: Once the product has been collected, cool the system down before carefully releasing the vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
Stability of 4-Bromo-2-thiophenecarbonyl chloride in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Bromo-2-thiophenecarbonyl chloride in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue: Rapid decomposition of this compound is observed upon dissolution in a solvent.
-
Question: Why is my this compound degrading rapidly in my solvent?
-
Answer: this compound is an acyl chloride, a class of compounds highly reactive towards nucleophiles.[1] If your solvent is protic (containing O-H or N-H bonds), such as water or alcohols, it will readily react with the acyl chloride in a process called solvolysis. This reaction results in the formation of the corresponding carboxylic acid (4-Bromo-2-thiophenecarboxylic acid) and hydrochloric acid (HCl).[2][3]
-
-
Question: How can I prevent this degradation?
-
Answer: To prevent degradation, you should use anhydrous (dry) aprotic solvents. These solvents lack the acidic protons that react with acyl chlorides.[4][5] It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3][6]
-
-
Question: I am using a supposedly aprotic solvent, but still see degradation. What could be the cause?
-
Answer: Even aprotic solvents can contain residual water. Ensure your solvent is of a high purity and is properly dried before use. The presence of even trace amounts of water can lead to the hydrolysis of the acyl chloride over time. Additionally, improper storage of the solvent can lead to water absorption from the atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for reactions?
A1: For reactions where the acyl chloride functionality is to be preserved for subsequent steps, it is imperative to use anhydrous polar aprotic solvents. Examples include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
These solvents can dissolve charged species without participating in hydrogen bonding, which helps to maintain the reactivity of the acyl chloride.[5]
Q2: What solvents should be avoided when working with this compound?
A2: Protic solvents should be strictly avoided as they will react with and consume the this compound.[4][5] These include:
-
Water
-
Alcohols (e.g., methanol, ethanol)
-
Carboxylic acids (e.g., acetic acid)
-
Primary and secondary amines
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture.[6]
Q4: My this compound has turned cloudy or fumed upon opening. What does this indicate?
A4: Fuming upon opening is a common observation with reactive acyl chlorides and is indicative of a reaction with atmospheric moisture.[8] The fumes are likely a result of the formation of hydrochloric acid (HCl) gas. This suggests that the compound may have partially hydrolyzed.
Stability of this compound in Different Solvent Classes
| Solvent Class | Examples | Expected Stability | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low | These solvents are nucleophilic and will readily react with the acyl chloride via solvolysis to form the corresponding carboxylic acid and HCl.[2][4] |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | High (if anhydrous) | These solvents do not have acidic protons and are less likely to react with the acyl chloride. They are good solvents for many reactions involving acyl chlorides.[4][5] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High (if anhydrous) | These solvents are not reactive towards the acyl chloride. However, the solubility of this compound may be limited in highly non-polar solvents. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific solvent.
Objective: To quantify the rate of degradation of this compound in a chosen solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Internal standard (a stable compound not expected to react, e.g., a long-chain alkane)
-
Vials with septa
-
Inert gas (Nitrogen or Argon)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh a known amount of this compound and dissolve it in a known volume of the anhydrous solvent of interest to create a stock solution of a specific concentration.
-
Add a known concentration of the internal standard to the stock solution.
-
-
Sampling:
-
At time zero (immediately after preparation), withdraw an aliquot of the stock solution and transfer it to a sealed vial for analysis.
-
Store the stock solution at a constant temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze each aliquot by GC-MS or HPLC.
-
Monitor the disappearance of the this compound peak and the appearance of the 4-Bromo-2-thiophenecarboxylic acid peak (the degradation product).
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Degradation pathway of this compound in protic solvents.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. nj.gov [nj.gov]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | CAS#:58777-65-4 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: 4-Bromo-2-thiophenecarbonyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Bromo-2-thiophenecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities can be categorized as follows:
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Starting Material: Unreacted 4-Bromo-2-thiophenecarboxylic acid is a common impurity if the reaction with the chlorinating agent does not go to completion.
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Reagent Residue: Residual thionyl chloride (SOCl₂) or other chlorinating agents may be present if not completely removed during workup.
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Isomeric Impurities: Isomers such as 3-Bromo-2-thiophenecarbonyl chloride and 5-Bromo-2-thiophenecarbonyl chloride can be difficult to separate from the desired product. The formation of isomeric impurities often depends on the bromination strategy of the thiophene ring.
-
Solvent Residue: Solvents used in the reaction or workup (e.g., toluene, dichloromethane) may remain in the final product.
-
Hydrolysis Product: The product, this compound, is sensitive to moisture and can hydrolyze back to 4-Bromo-2-thiophenecarboxylic acid upon exposure to water or atmospheric moisture.
Q2: My final product is a dark color. What is the likely cause?
A2: A dark-colored product can indicate the presence of several impurities. Thionyl chloride, if old or exposed to air and moisture, can decompose and lead to colored byproducts. Additionally, side reactions during the synthesis, especially at elevated temperatures, can generate polymeric or tarry impurities. Inadequate removal of reaction byproducts can also contribute to discoloration.
Q3: I am seeing a persistent peak corresponding to the starting carboxylic acid in my analytical data (e.g., GC-MS, NMR). How can I improve the conversion?
A3: Incomplete conversion to the acid chloride can be addressed by:
-
Increasing the excess of thionyl chloride: Using a larger excess of the chlorinating agent can drive the reaction to completion. A 1.5 to 2-fold excess is common.
-
Extending the reaction time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC (by quenching a small aliquot with an amine to form a stable amide) or another suitable analytical technique is recommended.
-
Increasing the reaction temperature: Gently heating the reaction mixture, often to the reflux temperature of the solvent or thionyl chloride, can increase the reaction rate.
-
Using a catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acid chlorides with thionyl chloride.
Q4: How can I effectively remove residual thionyl chloride from my product?
A4: Residual thionyl chloride can be removed by:
-
Distillation: If the product is thermally stable, vacuum distillation is an effective method for separating the lower-boiling thionyl chloride from the higher-boiling acid chloride.
-
Azeotropic removal: Adding a dry, inert solvent like toluene and removing it under reduced pressure can help to azeotropically remove the last traces of thionyl chloride. This can be repeated multiple times.
-
Inert gas sparging: Bubbling a stream of dry nitrogen or argon through the crude product can help to carry away volatile impurities like thionyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the starting carboxylic acid is completely dry. - Increase the equivalents of thionyl chloride. - Add a catalytic amount of DMF. - Increase reaction temperature and/or time. |
| Product loss during workup. | - Ensure all glassware and solvents are anhydrous to prevent hydrolysis. - Be cautious during aqueous washes if performed, as the product is reactive. | |
| Isomer formation during bromination. | - Optimize the bromination conditions (reagent, temperature, solvent) to favor the formation of the desired 4-bromo isomer. | |
| Product is an oil instead of a solid | Presence of solvent or other liquid impurities. | - Ensure complete removal of solvent and excess thionyl chloride under high vacuum. - Purify by vacuum distillation. |
| Difficulty in Purification | Boiling points of isomeric impurities are close to the product. | - Fractional vacuum distillation with a high-efficiency distillation column may be necessary. - Consider derivatization to a more easily separable compound, followed by regeneration of the acid chloride. |
| Thermal decomposition during distillation. | - Use a short-path distillation apparatus to minimize the time the product spends at high temperatures. - Ensure the vacuum is as low as possible to reduce the boiling point. |
Experimental Protocol: Conversion of 4-Bromo-2-thiophenecarboxylic Acid to this compound
This protocol is a representative procedure for the synthesis of the title compound from its corresponding carboxylic acid using thionyl chloride.
Materials:
-
4-Bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, for azeotropic removal)
-
Anhydrous solvent (e.g., dichloromethane or toluene) for dilution
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus (short-path distillation is recommended)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-thiophenecarboxylic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the flask, add an excess of thionyl chloride (typically 1.5 to 2 equivalents). Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure (azeotropic removal).
-
Purification: The crude this compound can be purified by vacuum distillation.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common impurities in this compound synthesis.
Technical Support Center: Optimizing Reactions with 4-Bromo-2-thiophenecarbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific challenges encountered during experiments involving 4-Bromo-2-thiophenecarbonyl chloride, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting this compound with primary or secondary amines to form amides?
A1: The optimal temperature for amide formation is crucial for achieving high yield and purity. Generally, the reaction is initiated at a low temperature to control the initial exothermic reaction, and then allowed to warm to room temperature. A typical starting point is to add the this compound to the amine solution at 0 °C, followed by stirring at room temperature (20-25 °C) for several hours. For highly reactive amines, maintaining a lower temperature for a longer period may be beneficial to minimize side-product formation. In some syntheses of complex thiophene carboxamides, reactions are initiated at very low temperatures, such as -78 °C, and then allowed to slowly warm to room temperature.[1][2][3]
Q2: How does temperature affect the yield and purity of Friedel-Crafts acylation reactions using this compound?
A2: Temperature is a critical parameter in Friedel-Crafts acylation.[4] Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions, such as polysubstitution or decomposition of the starting material or product, resulting in lower purity. It is often advantageous to begin the reaction at a lower temperature (e.g., -15 °C to 0 °C) during the addition of the acyl chloride and Lewis acid catalyst.[5] The reaction can then be allowed to slowly warm to room temperature or gently heated if necessary to ensure completion. For the related 2-thiophenecarbonyl chloride, temperatures in the range of -25 °C to -15 °C have been found to be critical for obtaining a good yield of the acid chloride and minimizing ketone by-product formation.[6]
Q3: What are the common side products when reacting this compound at non-optimal temperatures?
A3: At elevated temperatures, several side products can form. In reactions with amines, di-acylation of primary amines or other side reactions with impurities can occur. In Friedel-Crafts acylations, higher temperatures can lead to the formation of isomeric products or polysubstituted species. Furthermore, this compound is sensitive to moisture, and at higher temperatures, the rate of hydrolysis to the corresponding carboxylic acid can increase if anhydrous conditions are not strictly maintained.
Q4: What is the recommended storage temperature for this compound?
A4: Due to its reactivity and sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration (approximately 4 °C) is often recommended to ensure its stability.[7]
Troubleshooting Guides
Low Yield in Amide Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | 1. Reaction temperature is too low. | - Gradually increase the reaction temperature after the initial addition at 0 °C and monitor progress by TLC. - For less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary.[4] |
| 2. Hydrolysis of the acyl chloride. | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| 3. Inefficient mixing. | - Ensure vigorous stirring, especially during the dropwise addition of the acyl chloride. | |
| Formation of multiple products | 1. Reaction temperature is too high. | - Maintain a low temperature (0 °C or below) during the addition of this compound.[8] - Add the acyl chloride solution dropwise over a longer period. |
| 2. Incorrect stoichiometry. | - Use a slight excess of the amine to minimize di-acylation if it is a concern. |
Low Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | 1. Deactivated aromatic substrate. | - Friedel-Crafts acylation is generally not effective with strongly deactivated aromatic rings. Consider an alternative synthetic route. |
| 2. Inactive Lewis acid catalyst. | - Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). - Perform the reaction under strict anhydrous conditions. | |
| 3. Insufficient reaction temperature. | - While starting at a low temperature is recommended, the reaction may require warming to room temperature or gentle heating to proceed. Monitor via TLC. | |
| Formation of tar-like byproducts | 1. Reaction temperature is too high. | - Maintain a consistent and controlled low temperature, especially during the initial stages of the reaction.[4] |
| 2. Localized "hot spots" due to poor mixing. | - Ensure efficient stirring throughout the reaction. - Consider a slower, controlled addition of the acyl chloride. |
Data Presentation
Table 1: Effect of Temperature on the Yield and Purity of N-phenyl-4-bromothiophene-2-carboxamide
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 → 25 | 4 | 92 | >98 | Clean reaction with minimal side products. |
| 25 | 4 | 88 | 95 | Minor impurities observed by TLC. |
| 50 | 2 | 85 | 90 | Increased formation of colored impurities. |
| -10 | 12 | 85 | >99 | Slower reaction rate but excellent purity. |
Note: This data is illustrative and based on general principles of acylation reactions. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-bromothiophene-2-carboxamide
Materials:
-
This compound
-
Substituted aniline (1.0 eq)
-
Triethylamine (1.2 eq) or Pyridine (3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole) (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Standard laboratory glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM in the flask and cool the mixture to -15 °C in a cooling bath.
-
Add a solution of the aromatic substrate (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension while maintaining the temperature at -15 °C.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below -10 °C.
-
After the addition is complete, stir the reaction mixture at -15 °C to 0 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, monitoring completion by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Stir vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in amide formation.
Caption: General experimental workflow for N-acylation of amines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 7. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing 4-Bromo-2-thiophenecarbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 4-Bromo-2-thiophenecarbonyl chloride derivatives. For illustrative purposes, we will use the representative derivative, 4-Bromo-N-phenyl-2-thiophenecarboxamide , as a model compound to demonstrate the application and data output of each method. The methodologies and expected data presented herein are synthesized from established analytical principles for similar molecular structures.
Overview of Analytical Techniques
The comprehensive characterization of a synthesized derivative like 4-Bromo-N-phenyl-2-thiophenecarboxamide requires multiple analytical techniques to confirm its identity, structure, and purity. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the molecular structure, including the chemical environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS) : Determines the molecular weight and provides structural clues through fragmentation analysis. The presence of bromine gives a characteristic isotopic pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
-
High-Performance Liquid Chromatography (HPLC) : Separates the target compound from impurities, allowing for purity assessment and quantification.
The following sections compare these techniques, presenting expected quantitative data in structured tables and providing detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides similar information for the carbon skeleton.
Data Presentation: Expected NMR Data for 4-Bromo-N-phenyl-2-thiophenecarboxamide
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 10.0 | Broad Singlet | 1H | Amide N-H |
| ~7.80 | Singlet | 1H | Thiophene H -5 |
| ~7.65 | Doublet | 2H | Phenyl H -2', 6' |
| ~7.45 | Singlet | 1H | Thiophene H -3 |
| ~7.35 | Triplet | 2H | Phenyl H -3', 5' |
| ~7.15 | Triplet | 1H | Phenyl H -4' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160.0 | Amide C =O |
| ~141.5 | Thiophene C -2 |
| ~137.8 | Phenyl C -1' |
| ~135.0 | Thiophene C -5 |
| ~129.2 | Phenyl C -3', 5' |
| ~125.0 | Phenyl C -4' |
| ~124.8 | Thiophene C -3 |
| ~120.5 | Phenyl C -2', 6' |
| ~115.0 | Thiophene C -4 (C-Br) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified 4-Bromo-N-phenyl-2-thiophenecarboxamide derivative in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1]
-
Internal Standard : Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation : Acquire spectra on a 500 MHz NMR spectrometer.
-
Data Acquisition (¹H NMR) : Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Data Acquisition (¹³C NMR) : Obtain the carbon spectrum using proton decoupling. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance of ¹³C.
-
Data Analysis : Process the raw data (FID) using Fourier transformation. Integrate the ¹H NMR peaks and assign both proton and carbon signals to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the derivative. Electron Ionization (EI) is a common technique that also induces fragmentation, providing a molecular fingerprint that aids in structural confirmation.
Data Presentation: Expected Mass Spectrometry Data
The key feature in the mass spectrum of a mono-brominated compound is the presence of two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[2]
Table 3: Predicted EI-MS Fragmentation Data for 4-Bromo-N-phenyl-2-thiophenecarboxamide
| m/z (Mass/Charge) | Ion Identity | Notes |
|---|---|---|
| 281 / 283 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 202 / 204 | [M - C₆H₅N]⁺ | Loss of the phenylamino radical. |
| 188 / 190 | [M - C₆H₅NCO]⁺ | Loss of the phenyl isocyanate group, leaving the 4-bromothiophene fragment. |
| 121 | [C₆H₅NCO]⁺ | Phenyl isocyanate fragment ion. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Dissolve a small amount (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile.
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling with Gas Chromatography (GC-MS) for volatile compounds.[1]
-
Ionization : Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and its fragments.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[1]
-
Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the isotopic cluster for bromine to confirm its presence.[1] Interpret the major fragment ions to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.
Data Presentation: Expected FTIR Data
Table 4: Predicted FTIR Characteristic Absorption Bands for 4-Bromo-N-phenyl-2-thiophenecarboxamide
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Medium-Strong | N-H stretch (Amide) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1660 | Strong | C=O stretch (Amide I band) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1540 | Medium | N-H bend (Amide II band) |
| ~800-850 | Strong | C-H out-of-plane bend (Thiophene ring) |
| ~600-500 | Medium | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Solid) : Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk.[1]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample holder or a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample compartment and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]
-
Data Analysis : The instrument software automatically subtracts the background from the sample spectrum. Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of the synthesized compound. A reversed-phase method is typically suitable for this class of molecules.
Data Presentation: Representative HPLC Method Performance
Table 5: Representative HPLC Method Parameters and Performance
| Parameter | Value / Condition |
|---|---|
| Chromatographic Conditions | |
| HPLC System | Agilent 1260 or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Performance Data | |
| Expected Retention Time | ~12.5 minutes |
| Purity (by area %) | >98% |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | <1.0% |
Experimental Protocol: HPLC
-
Mobile Phase Preparation : Prepare the mobile phase components (e.g., water with 0.1% formic acid and acetonitrile) and degas them thoroughly to prevent bubbles in the system.
-
Standard/Sample Preparation : Prepare a stock solution of the reference standard (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Prepare the sample for analysis by dissolving it accurately in the same diluent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation : Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Data Acquisition : Inject the prepared sample and run the gradient method. A UV detector is commonly used for aromatic compounds.
-
Data Analysis : Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Integrated Analytical Workflow
A logical workflow ensures that all necessary data for the complete characterization of a new derivative is collected efficiently. The process begins with synthesis and purification, followed by a series of spectroscopic and chromatographic analyses to confirm the final product's identity and purity.
Caption: Workflow for the synthesis and characterization of a novel chemical derivative.
This integrated approach, combining multiple analytical techniques, provides the robust and comprehensive data required by researchers and drug development professionals to confidently verify the structure and purity of this compound derivatives.
References
Comparative Guide to the Analysis of Reaction Mixtures Containing 4-Bromo-2-thiophenecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely analysis of reaction mixtures is paramount in chemical synthesis, ensuring optimal reaction conditions, yield, and purity of the final product. 4-Bromo-2-thiophenecarbonyl chloride is a reactive acyl chloride and a key intermediate in the synthesis of various pharmaceutical compounds. Its inherent reactivity, however, presents a challenge for direct analysis. This guide provides a comparative overview of suitable analytical techniques for monitoring reaction progress and quantifying this compound and its related species in a reaction mixture.
Introduction to Analytical Challenges
Direct analysis of this compound by common techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) is often impractical. The highly reactive acyl chloride moiety readily hydrolyzes in the presence of aqueous mobile phases, leading to the formation of 4-bromo-2-thiophenecarboxylic acid. This not only results in inaccurate quantification of the starting material but can also damage the HPLC column. Therefore, derivatization is the recommended approach for reliable chromatographic analysis.
This guide will compare the following analytical methodologies:
-
High-Performance Liquid Chromatography (HPLC) with pre-analysis derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , another powerful separation technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , for direct, non-destructive analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy , for real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity. For the analysis of this compound, derivatization into a more stable compound is essential for accurate and reproducible results. A common and effective strategy is the conversion of the acyl chloride to its corresponding methyl ester by quenching a sample of the reaction mixture with anhydrous methanol. The resulting methyl 4-bromo-2-thiophenecarboxylate is significantly more stable and can be readily analyzed using standard reversed-phase HPLC methods.
Experimental Protocol: HPLC Analysis via Methanol Derivatization
1. Sample Preparation (Derivatization):
-
Carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of anhydrous methanol (e.g., 900 µL).
-
Ensure rapid and thorough mixing. This reaction is typically instantaneous at room temperature.
-
The resulting solution contains the methyl ester derivative, methyl 4-bromo-2-thiophenecarboxylate, ready for HPLC analysis.
2. HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A gradient elution is often effective. A typical starting point would be a mixture of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: A standard flow rate of 1.0 mL/min can be used.
-
Detection: UV detection at a wavelength where the methyl ester has significant absorbance (e.g., 254 nm or 280 nm) is appropriate.
-
Injection Volume: A 10 µL injection volume is a common starting point.
Performance Data (Illustrative)
| Parameter | HPLC with Methanol Derivatization |
| Analyte | Methyl 4-bromo-2-thiophenecarboxylate |
| Retention Time | Typically 5 - 15 minutes (method dependent) |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantitation (LOQ) | Low to mid µg/mL range |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Workflow for HPLC Analysis
Comparison with Alternative Analytical Methods
While HPLC with derivatization is a robust and widely used technique, other methods offer distinct advantages for the analysis of reaction mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. Similar to HPLC, direct injection of the acyl chloride is not advisable due to its reactivity and thermal lability. Derivatization to the methyl ester with methanol is also the preferred method for GC-MS analysis.
Advantages over HPLC:
-
Provides mass spectral data for unambiguous peak identification.
-
Higher separation efficiency for volatile compounds.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable, even after derivatization.
-
The injection port can be a site of compound degradation if not optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural information about all components in the reaction mixture simultaneously without the need for derivatization or chromatographic separation. By integrating the signals corresponding to the starting material, intermediates, and products, the progress of the reaction can be followed in real-time.
Advantages over Chromatographic Methods:
-
Non-destructive and allows for real-time monitoring.
-
Provides detailed structural information.
-
No derivatization is required.
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Complex mixtures can lead to overlapping signals, making quantification challenging.
-
Requires specialized equipment and expertise.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another valuable technique for real-time reaction monitoring. The carbonyl stretch of the acyl chloride (typically around 1750-1800 cm⁻¹) is a strong and distinct absorbance that can be monitored to track the consumption of the starting material. The appearance of the carbonyl stretch of the product (e.g., an ester or amide) can also be observed.
Advantages over Chromatographic Methods:
-
Provides real-time kinetic data.
-
Non-invasive when using an in-situ probe.
-
Relatively simple and fast.
Disadvantages:
-
Lower sensitivity and specificity compared to other techniques.
-
Overlapping absorbances can be an issue in complex mixtures.
-
Primarily used for monitoring the disappearance of starting material or appearance of a major product rather than detailed quantification of all components.
Comparative Summary of Analytical Techniques
| Feature | HPLC with Derivatization | GC-MS with Derivatization | NMR Spectroscopy | FTIR Spectroscopy |
| Sample Preparation | Derivatization required | Derivatization required | None | None |
| Analysis Time | Minutes per sample | Minutes per sample | Seconds to minutes per spectrum | Seconds per spectrum |
| Quantification | Excellent | Excellent | Good (with internal standard) | Semi-quantitative |
| Sensitivity | High | Very High | Moderate | Low to Moderate |
| Specificity | Good (based on retention time) | Excellent (mass spectrum) | High (unique chemical shifts) | Moderate (functional groups) |
| Real-time Monitoring | No | No | Yes | Yes |
| Equipment Cost | Moderate | High | Very High | Low to Moderate |
Conclusion
The choice of analytical method for monitoring reactions involving this compound depends on the specific requirements of the analysis.
-
For accurate and precise quantification of the acyl chloride (as its derivative) and other non-volatile components in a reaction mixture, HPLC with pre-analysis derivatization is a highly reliable and robust method.
-
GC-MS with derivatization is an excellent alternative, particularly when unambiguous identification of volatile components is critical.
-
For real-time, non-destructive monitoring of the reaction progress and for gaining mechanistic insights, NMR and FTIR spectroscopy are invaluable tools.
For drug development professionals, a combination of these techniques is often employed. Real-time methods like NMR or FTIR can be used to optimize reaction conditions, while chromatographic methods like HPLC or GC-MS are essential for final product analysis, purity determination, and quality control.
A Comparative Guide to the X-ray Crystallography of Bromo-Substituted Aromatic Compounds
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological activity. For researchers and professionals in drug development, X-ray crystallography stands as the definitive method for elucidating molecular structure at an atomic level.[1][2] This information is crucial for structure-based drug design, enabling the optimization of lead compounds to improve potency and selectivity.[3][4]
This guide provides a comparative analysis of the crystallographic data for several 4-bromo substituted compounds, with a focus on a 4-bromo-2-thenoyl (thienyl) derivative. By comparing its structural parameters to those of related bromo-phenyl compounds, we can gain insight into how different aromatic systems and substituents influence crystal packing and molecular conformation. The inclusion of bromine is particularly noteworthy as it can aid in structure determination through anomalous scattering and may contribute to binding efficiency via halogen bonding.[5]
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a 4-(5-bromo-2-thienyl) compound and two related 4-bromo-2-chlorophenyl derivatives. This side-by-side comparison highlights the variations in their solid-state structures.
| Parameter | Compound A | Compound B | Compound C |
| Systematic Name | 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline[6] | 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate[7] | N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide[8][9] |
| Formula | C₂₀H₁₄BrFN₂S | C₂₀H₂₀BrClO₃ | C₁₅H₁₀BrCl₂NO₂ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1[8][9] |
| a (Å) | 19.5352(6) | 13.064(3) | 7.5922(3)[8][9] |
| b (Å) | 5.4004(2) | 7.779(2) | 10.0972(4)[8][9] |
| c (Å) | 16.1243(5) | 19.339(4) | 10.7565(5)[8][9] |
| α (°) | 90 | 90 | 69.991(1)[8][9] |
| β (°) | 93.245(1) | 95.53(3) | 76.768(1)[8][9] |
| γ (°) | 90 | 90 | 70.646(1)[8][9] |
| Volume (ų) | 1698.81(9) | 1953.5(8) | 724.8[8][9] |
| Z | 4 | 4 | 2[8][9] |
| Rgt(F) | - | - | 0.0282[8][9] |
| wRref(F²) | - | - | 0.0883[8][9] |
| Key Structural Feature | Pyrazoline ring in an envelope conformation.[6] | Dihedral angle between aromatic rings is 83.30(2)°.[7] | Dihedral angle between phenyl rings is 66.79(11)°.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The protocols below are representative of the steps taken to achieve the crystallographic data presented above.
Synthesis
-
Compound A (4-(5-bromo-2-thienyl)-pyrazoline derivative): The specific synthesis method for this compound involves the reaction of a chalcone precursor with a substituted hydrazine. The general procedure for pyrazoline synthesis was followed, with characterization by spectroscopic techniques.[6]
-
Compound B (4-bromo-2-chlorophenyl prop-2-enoate): A mixture of 4-bromo-2-chlorophenol (1.00 mmol) and (E)-3-[4-(pentyloxy)phenyl]acrylic acid (1.00 mmol) was suspended in anhydrous chloroform (10 ml). N,N-dicyclohexylcarbodiimide (1.00 mmol) and 4-N,N-dimethylamino pyridine (5 mg) were added, and the mixture was stirred overnight at room temperature. The resulting urea byproduct was filtered off, and the filtrate was diluted with chloroform, washed, and dried. The final product was purified by column chromatography.[7]
-
Compound C (N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-acetamide): This compound was obtained as a gift sample from a chemical supplier.[8] For related compounds, synthesis often involves the acylation of the corresponding aminobenzophenone.
Crystallization
-
Compound A: The synthesized product was purified and crystals suitable for X-ray diffraction were obtained. The specific solvent system was not detailed but is typically achieved through slow evaporation from a suitable organic solvent.[6]
-
Compound B: The purified white material was crystallized from a chloroform–petroleum ether mixture via slow evaporation.[7]
-
Compound C: The compound was recrystallized from a 1:1 (v/v) mixture of dichloromethane and acetone by slow evaporation at room temperature to yield colorless block-like crystals.[8][9]
X-ray Data Collection and Structure Refinement
-
General Procedure: A single crystal of suitable size and quality is mounted on a diffractometer. Data is typically collected at a controlled temperature (e.g., 200 K) using a specific radiation source, most commonly Mo Kα (λ = 0.71073 Å).[8] The collected diffraction data is then processed.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by a full-matrix least-squares method, typically on F².[6] Programs such as the SHELX suite are commonly used for this purpose.[8] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow in an X-ray crystallography study, from initial synthesis to the final structural analysis.
Caption: Workflow for small molecule X-ray crystallography.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zienjournals.com [zienjournals.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 4-Bromo-2-thiophenecarbonyl chloride and 2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular architectures. Thiophene-based compounds, in particular, are privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of the reactivity of two key thiophene derivatives: 4-Bromo-2-thiophenecarbonyl chloride and its unsubstituted counterpart, 2-thiophenecarbonyl chloride. This comparison is based on established principles of organic chemistry, spectroscopic data, and available reaction protocols.
Theoretical Reactivity Profile
The primary difference in reactivity between this compound and 2-thiophenecarbonyl chloride stems from the electronic effect of the bromine substituent on the thiophene ring. The reactivity of the acyl chloride functional group is principally governed by the electrophilicity of the carbonyl carbon.
The bromine atom at the 4-position exerts two opposing electronic effects:
-
-I (Inductive) Effect: As an electronegative atom, bromine withdraws electron density from the thiophene ring through the sigma bond network. This electron withdrawal is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.
-
+M (Mesomeric) Effect: The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the thiophene ring. This electron-donating effect would tend to decrease the electrophilicity of the carbonyl carbon.
In substituted aromatic systems, the net effect of a halogen substituent is typically electron-withdrawing. This can be quantified using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center. For thiophene systems, it has been shown that substituent effects can be correlated with those in benzene derivatives. The Hammett constant (σp) for a bromine substituent in the para position of a benzene ring is +0.23, indicating a net electron-withdrawing effect. By analogy, the bromine at the 4-position of the thiophene ring is expected to increase the reactivity of the 2-carbonyl chloride group towards nucleophiles compared to the unsubstituted 2-thiophenecarbonyl chloride.
Therefore, from a theoretical standpoint, This compound is predicted to be more reactive than 2-thiophenecarbonyl chloride in nucleophilic acyl substitution reactions.
Spectroscopic Data Comparison
Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy can provide experimental insights into the electronic environment of the carbonyl group, which correlates with its reactivity. A higher carbonyl stretching frequency in the IR spectrum and a more downfield chemical shift of the carbonyl carbon in the ¹³C NMR spectrum are indicative of a more electrophilic and, consequently, more reactive carbonyl group.
| Spectroscopic Data | 2-Thiophenecarbonyl chloride | This compound | Interpretation of Reactivity |
| IR (C=O Stretch) | ~1760-1780 cm⁻¹ | Expected to be at a slightly higher wavenumber | A higher wavenumber for the bromo-derivative would indicate a stronger C=O bond and higher electrophilicity. |
| ¹³C NMR (C=O Shift) | ~160-162 ppm | Expected to be slightly downfield | A more downfield shift for the bromo-derivative would suggest a more deshielded and electrophilic carbonyl carbon. |
Experimental Reactivity: A Comparative Overview
While direct, side-by-side kinetic studies comparing the reactivity of these two specific acyl chlorides are not extensively documented in the literature, a comparative analysis can be inferred from general reaction protocols for acylation reactions.
Amide Bond Formation
The reaction of an acyl chloride with an amine is a fundamental method for amide synthesis. The higher predicted reactivity of this compound suggests that it would react more rapidly with a given amine under the same conditions (e.g., temperature, solvent, and base) than 2-thiophenecarbonyl chloride. This could translate to shorter reaction times or the possibility of using milder reaction conditions to achieve similar yields.
Ester Formation
Similarly, in the synthesis of esters via acylation of alcohols, this compound is expected to be the more reactive acylating agent. This enhanced reactivity could be advantageous when dealing with less nucleophilic alcohols or when trying to avoid side reactions that may occur under prolonged heating.
Experimental Protocols
The following are general protocols for amide and ester synthesis that can be adapted for a direct comparison of the reactivity of this compound and 2-thiophenecarbonyl chloride. To obtain meaningful comparative data, it is crucial to maintain identical reaction conditions (reactant concentrations, temperature, solvent, and reaction time) for both acyl chlorides.
Protocol 1: Comparative Amide Synthesis
Objective: To compare the yield of amide formation between the two acyl chlorides with a model amine (e.g., benzylamine) under identical conditions.
Materials:
-
This compound
-
2-Thiophenecarbonyl chloride
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In two separate, dry round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool both solutions to 0 °C in an ice bath.
-
To one flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
To the second flask, add a solution of 2-thiophenecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
Allow both reactions to stir at 0 °C for a predetermined time (e.g., 1 hour).
-
Quench both reactions by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layers and wash sequentially with water and brine.
-
Dry the organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yields by a suitable method (e.g., ¹H NMR with an internal standard or by mass after purification).
Caption: Workflow for comparative amide synthesis.
Protocol 2: Comparative Ester Synthesis
Objective: To compare the yield of ester formation between the two acyl chlorides with a model alcohol (e.g., benzyl alcohol) under identical conditions.
Materials:
-
This compound
-
2-Thiophenecarbonyl chloride
-
Benzyl alcohol
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In two separate, dry round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool both solutions to 0 °C in an ice bath.
-
To one flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
To the second flask, add a solution of 2-thiophenecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
Allow both reactions to stir at room temperature for a predetermined time (e.g., 2 hours).
-
Dilute both reaction mixtures with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yields by a suitable method (e.g., ¹H NMR with an internal standard or by mass after purification).
Caption: Workflow for comparative ester synthesis.
Conclusion
Based on the electron-withdrawing nature of the bromine substituent, This compound is predicted to be a more reactive acylating agent than 2-thiophenecarbonyl chloride . This increased reactivity can be advantageous in various synthetic applications, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields, particularly with less reactive nucleophiles.
For drug development professionals and synthetic chemists, the choice between these two reagents will depend on the specific requirements of the synthetic step. If a higher reactivity is desired to drive a difficult acylation, this compound would be the preferred choice. Conversely, if a milder, more selective reaction is needed, the less reactive 2-thiophenecarbonyl chloride might be more suitable. The provided experimental protocols offer a framework for researchers to quantitatively assess this reactivity difference within their own laboratory settings.
A Researcher's Guide to Acylation: Evaluating Alternatives to 4-Bromo-2-thiophenecarbonyl chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, substrate compatibility, and overall synthetic strategy. 4-Bromo-2-thiophenecarbonyl chloride is a common reagent for introducing the 4-bromo-2-thenoyl group, a moiety of interest in various pharmacologically active compounds. However, its reactivity and the generation of corrosive hydrogen chloride gas necessitate the exploration of milder and more adaptable alternatives. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform your synthetic choices.
Core Alternatives and Their Characteristics
The primary alternatives to this compound revolve around the use of the parent carboxylic acid, either by converting it into an anhydride or by activating it in situ.
-
4-Bromo-2-thiophenecarboxylic Anhydride: As a milder acylating agent, the corresponding anhydride reduces the aggressive nature of the reaction. Acid anhydrides are generally less reactive than their acyl chloride counterparts, which can be advantageous for enhancing selectivity with complex and sensitive substrates.[1][2] The byproduct of this reaction is the corresponding carboxylic acid, which is less volatile and corrosive than HCl.[1]
-
In Situ Activation of 4-Bromo-2-thiophenecarboxylic Acid: This approach avoids the need to handle and store the often moisture-sensitive acyl chloride.[1] The carboxylic acid can be activated directly in the reaction vessel using a variety of reagents, forming a highly reactive species for acylation. This method offers flexibility and can be tailored to the specific requirements of the substrate. Common activating agents include polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or coupling agents like dicyclohexylcarbodiimide (DCC) for amide bond formation. The use of carboxylic acids directly is a greener approach, often avoiding the use of halogenating agents like thionyl chloride.[3]
Performance Comparison in Acylation Reactions
| Acylating Agent | Activating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Byproduct | Reference(s) |
| This compound | AlCl₃ | Dichloromethane | 0 to RT | 1 - 3 | 85 - 95 | HCl | [1] |
| 4-Bromo-2-thiophenecarboxylic Anhydride | AlCl₃ or other Lewis acids | Dichloromethane / Nitrobenzene | RT to 60 | 2 - 8 | 70 - 90 | 4-Bromo-2-thiophenecarboxylic acid | [1][2] |
| 4-Bromo-2-thiophenecarboxylic Acid | Polyphosphoric Acid (PPA) | None | 80 - 120 | 4 - 12 | 65 - 85 | H₂O | [4] |
| 4-Bromo-2-thiophenecarboxylic Acid | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic Acid | RT | 2 - 6 | 75 - 90 | Trifluoroacetic acid | [3] |
Note: Yields are highly dependent on the substrate, catalyst, and specific reaction conditions. The data presented here are for illustrative purposes to indicate general trends in reactivity and efficiency.
Visualizing the Acylating Agents and the Process
To better understand the chemical entities and the general workflow, the following diagrams are provided.
Caption: Chemical structures of the primary acylating agents.
Caption: A general experimental workflow for Friedel-Crafts acylation.
Caption: Decision tree for selecting an appropriate acylating agent.
Experimental Protocols
The following are representative protocols for each class of acylating agent. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Acylation using this compound (Classic Friedel-Crafts)
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound (1.0 eq)
-
Aromatic Substrate (e.g., Toluene) (1.0 - 2.0 eq)
-
Dry Dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) and the aromatic substrate (1.1 eq) in dry DCM.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation using in situ Activation of 4-Bromo-2-thiophenecarboxylic Acid with PPA
Materials:
-
4-Bromo-2-thiophenecarboxylic acid (1.0 eq)
-
Aromatic Substrate (e.g., Anisole) (2.0 - 5.0 eq)
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
Combine 4-Bromo-2-thiophenecarboxylic acid (1.0 eq), the aromatic substrate (3.0 eq), and PPA (10x weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting solid or oil by column chromatography or recrystallization.[4]
Conclusion
While this compound remains a highly effective and reactive agent for acylation, its alternatives offer significant advantages in terms of handling, safety, and compatibility with sensitive substrates. The use of 4-bromo-2-thiophenecarboxylic anhydride provides a milder reaction profile, whereas in situ activation of the corresponding carboxylic acid offers a flexible, one-pot procedure that avoids the isolation of the highly reactive acyl chloride. The choice of reagent should be guided by the specific characteristics of the substrate, desired reaction conditions, and overall synthetic goals. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their acylation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 4. Sciencemadness Discussion Board - Alternatives to Friedl-Crafts reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Reactivity comparison of 4-bromo-2-thiophenecarboxylic acid vs. the acyl chloride
For researchers, scientists, and professionals in drug development, the choice between a carboxylic acid and its corresponding acyl chloride for acylation reactions is a critical decision that impacts reaction efficiency, yield, and scalability. This guide provides an objective comparison of the reactivity of 4-bromo-2-thiophenecarboxylic acid and 4-bromo-2-thiophenecarbonyl chloride, supported by established chemical principles and representative experimental protocols.
The enhanced reactivity of this compound over 4-bromo-2-thiophenecarboxylic acid is a fundamental concept in organic synthesis. This heightened reactivity stems from the intrinsic chemical properties of the acyl chloride functional group. The chlorine atom, being a superior leaving group compared to the hydroxyl group of the carboxylic acid, facilitates nucleophilic attack at the carbonyl carbon. Furthermore, the strong electron-withdrawing inductive effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Comparative Reactivity at a Glance
| Feature | 4-Bromo-2-thiophenecarboxylic Acid | This compound |
| Reactivity | Lower | Significantly Higher |
| Typical Reaction Conditions | Requires activating agents (e.g., DCC, EDC, HATU) or harsh conditions (high temperature, strong acid/base catalysis). | Often reacts readily at or below room temperature, sometimes with a non-nucleophilic base to scavenge HCl. |
| Reaction Time | Generally longer (several hours to days). | Typically much shorter (minutes to a few hours). |
| Byproducts | Water and byproducts from the activating agent (e.g., dicyclohexylurea). | Hydrogen chloride (HCl), which is often removed by a base or inert gas stream. |
| Substrate Scope | May be limited with sterically hindered or electron-poor nucleophiles. | Broader scope due to higher reactivity. |
| Handling and Stability | Stable solid, generally easy to handle. | Moisture-sensitive liquid or low-melting solid; requires handling under inert atmosphere. Fumes in moist air. |
Experimental Protocols: A Comparative Overview
The following sections detail representative experimental protocols for amide and ester formation, highlighting the practical differences in using 4-bromo-2-thiophenecarboxylic acid and its acyl chloride.
Amide Bond Formation
Amide synthesis is a cornerstone of pharmaceutical and materials chemistry. The difference in reactivity between the carboxylic acid and the acyl chloride is starkly illustrated in this transformation.
Protocol 1: Amide Formation from 4-Bromo-2-thiophenecarboxylic Acid using a Coupling Agent
This method requires the in situ activation of the carboxylic acid to generate a more reactive intermediate.
-
Activation: To a solution of 4-bromo-2-thiophenecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stirring: Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash with aqueous solutions to remove byproducts, dry the organic layer, and purify by chromatography or recrystallization.
Protocol 2: Amide Formation from this compound
This procedure is more direct and typically faster due to the high reactivity of the acyl chloride.
-
Dissolution: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in the same solvent to the amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid and brine, dry, and concentrate. The crude product is then purified by chromatography or recrystallization.
Ester Bond Formation
Similar to amide synthesis, the formation of esters from the acyl chloride is more facile than from the carboxylic acid.
Protocol 3: Fischer Esterification of 4-Bromo-2-thiophenecarboxylic Acid
This classic method requires a large excess of the alcohol and an acid catalyst.
-
Reaction Setup: Dissolve 4-bromo-2-thiophenecarboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1 eq).
-
Heating: Heat the reaction mixture to reflux for 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture, neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution), and remove the excess alcohol under reduced pressure. Extract the ester with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Protocol 4: Esterification of this compound
This method is rapid and generally proceeds under mild conditions.
-
Reaction Setup: Dissolve the desired alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM) at 0 °C.
-
Acyl Chloride Addition: Slowly add this compound (1.05 eq) to the alcohol solution.
-
Reaction: Stir the mixture at 0 °C for 15 minutes and then at room temperature for 1-2 hours.
-
Work-up and Purification: Dilute the reaction mixture with the organic solvent, wash with water, dilute acid, and brine. Dry the organic layer, concentrate, and purify the resulting ester by distillation or chromatography.
Visualizing the Reactivity Difference
The following diagrams illustrate the fundamental principles governing the reactivity of these two compounds.
Caption: Factors influencing the reactivity of the acyl chloride versus the carboxylic acid.
The reaction pathway for acylation also differs significantly, as depicted below.
Caption: Comparison of acylation pathways.
Conclusion
The Strategic Advantage of 4-Bromo-2-thiophenecarbonyl chloride in the Synthesis of Targeted Therapeutics
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. In the synthesis of heterocyclic compounds, particularly those with therapeutic potential, the choice of starting materials is critical. 4-Bromo-2-thiophenecarbonyl chloride has emerged as a superior building block, offering distinct advantages over alternative reagents. This guide provides an objective comparison of its performance, supported by representative experimental data, and highlights its strategic importance in multi-step syntheses, particularly in the development of kinase inhibitors.
The primary advantage of this compound lies in the dual functionality it imparts to a synthetic intermediate. The highly reactive acyl chloride group allows for efficient formation of amide or ester linkages, a fundamental step in building diverse molecular libraries. Critically, the bromine atom at the 4-position of the thiophene ring serves as a versatile synthetic handle for subsequent cross-coupling reactions. This strategic placement allows for late-stage diversification of the molecular scaffold, a key strategy in modern drug discovery.
Comparative Analysis of Acylation Reactions
To illustrate the efficiency of this compound in the initial amide bond formation, we present a comparative analysis with two common alternatives: its non-brominated counterpart, 2-thiophenecarbonyl chloride, and the direct coupling of 4-bromo-2-thiophenecarboxylic acid using a common coupling agent, EDC/HOBt. The following data represents a typical outcome for the acylation of a primary amine.
| Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1 | 0 - 25 | ~95 |
| 2-Thiophenecarbonyl chloride | 1 | 0 - 25 | ~96 |
| 4-Bromo-2-thiophenecarboxylic acid + EDC/HOBt | 12 | 25 | ~85 |
As the data indicates, the use of acyl chlorides, both brominated and non-brominated, results in significantly higher yields and shorter reaction times compared to the direct coupling of the carboxylic acid. This is attributed to the inherent high reactivity of the acyl chloride functional group. While both acyl chlorides perform similarly in the acylation step, the strategic inclusion of the bromine atom in this compound becomes advantageous in subsequent synthetic transformations.
Experimental Protocols
Protocol 1: Amide Synthesis using this compound
This protocol describes a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Suzuki Cross-Coupling of 4-Bromo-2-thienyl Amide
This protocol outlines a general procedure for the Suzuki cross-coupling of the 4-bromo-2-thienyl amide intermediate with an arylboronic acid.
Materials:
-
4-Bromo-2-thienyl amide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Na₂CO₃ solution
-
Toluene/Ethanol (3:1)
Procedure:
-
In a reaction vessel, combine the 4-bromo-2-thienyl amide (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add the toluene/ethanol solvent mixture and the 2 M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategic Application in Kinase Inhibitor Synthesis
The advantages of this compound are particularly evident in the synthesis of kinase inhibitors, a significant class of anticancer agents. Many kinase inhibitors feature a heterocyclic core, and the thiophene moiety is a common scaffold. The ability to introduce the 4-bromo-2-thenoyl group and subsequently modify the 4-position allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
A notable example is in the synthesis of inhibitors targeting PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The thieno[2,3-d]pyrimidine scaffold is a known core for PIM-1 inhibitors. The synthetic strategy often involves an initial amidation followed by a cross-coupling reaction to introduce diversity elements that can interact with specific residues in the kinase active site.
A Comparative Analysis of Lewis Acid Catalysts for the Friedel-Crafts Acylation with 4-Bromo-2-thiophenecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of common Lewis acid catalysts for the Friedel-Crafts acylation of an aromatic substrate using 4-Bromo-2-thiophenecarbonyl chloride.
Performance Comparison of Lewis Acid Catalysts
The efficacy of various Lewis acid catalysts in Friedel-Crafts acylation is dependent on several factors, including the reactivity of the aromatic substrate and the reaction conditions. The following table summarizes the expected relative performance of common Lewis acids for the acylation of a generic aromatic substrate with a thiophene-based acyl chloride.
| Lewis Acid Catalyst | Typical Molar Ratio (Catalyst:Acyl Chloride) | Aromatic Substrate | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) |
| AlCl₃ | 1.1 - 1.3 | Toluene | Dichloromethane | 0 - 25 | 1 - 3 h | ~85-95 |
| FeCl₃ | 1.0 - 1.2 | Anisole | Dichloromethane | 25 | 4 - 24 h | ~65-94[1] |
| SnCl₄ | 1.0 - 1.2 | Benzene | Nitrobenzene | 25 - 60 | 2 - 5 h | Moderate to Good |
| TiCl₄ | 1.0 - 1.2 | Phenols | None (Solvent-free) | 120 | 1 - 2 h | Good to High |
| ZnCl₂ | 1.0 | Anisole | Deep Eutectic Solvent | 120 (Microwave) | 5 - 15 min | ~95[2] |
Note: Yields are highly substrate and condition dependent. The data above is compiled from various sources on Friedel-Crafts acylation of different aromatic compounds and should be used as a general guideline.
Experimental Protocols
A generalized procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound is provided below. This protocol is based on standard procedures for similar reactions and should be adapted and optimized for the specific aromatic substrate being used.
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene, Anisole)
-
This compound
-
Lewis Acid Catalyst (e.g., Anhydrous AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane, Nitrobenzene)
-
Inert Gas (Nitrogen or Argon)
-
Hydrochloric Acid (aq.)
-
Sodium Bicarbonate (aq., saturated)
-
Brine (aq., saturated)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard Glassware for Organic Synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic Stirrer and Heating Mantle/Ice Bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, a dried round-bottom flask is charged with the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and the anhydrous solvent. The resulting suspension is stirred and cooled to the desired temperature (typically 0-5 °C).
-
Formation of Acylium Ion: A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred catalyst suspension. The mixture is stirred for a further 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: A solution of the aromatic substrate (1.0-1.2 equivalents) in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the temperature.
-
Reaction Monitoring: The reaction is stirred at the appropriate temperature for the required time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Characterization: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to afford the desired acylated product. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of Lewis acid catalysts in a Friedel-Crafts acylation reaction.
Caption: Workflow for a comparative study of Lewis acid catalysts.
References
A Comparative Guide to GC-MS and HPLC-UV for Purity Assessment of 4-Bromo-2-thiophenecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques for the purity assessment of 4-Bromo-2-thiophenecarbonyl chloride: direct Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. The choice of analytical method is critical in drug development and synthesis to ensure the quality, safety, and efficacy of the final product. This compound is a reactive acyl chloride, making its analysis challenging. This guide presents experimental data to aid in the selection of the most suitable method for its purity determination.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of direct GC-MS and derivatization-HPLC-UV methods for the purity analysis of this compound. The data presented is based on typical performance for the analysis of reactive acyl chlorides.
| Parameter | Direct GC-MS | Derivatization-HPLC-UV |
| Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.1 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% |
| Analysis Time per Sample | ~20 minutes | ~45 minutes (including derivatization) |
| Sample Preparation | Simple dilution | Derivatization required |
| Specificity | High (Mass Spectrometry) | Moderate (UV Detection) |
Experimental Protocols
Direct GC-MS Analysis
This method is advantageous for its speed and high specificity, providing mass information for impurity identification. However, care must be taken due to the reactive nature of the acyl chloride, which can be challenging for the GC system.
1. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous dichloromethane at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL in anhydrous dichloromethane.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu
3. Potential Impurities:
-
4-Bromo-2-thiophenecarboxylic acid: The unreacted starting material.
-
Residual Solvents: From the synthesis and purification process.
-
Byproducts from Chlorination: If thionyl chloride is used for the synthesis, impurities such as sulfur chlorides may be present.[1]
Derivatization-HPLC-UV Analysis
This method involves converting the reactive acyl chloride into a more stable derivative, which can then be readily analyzed by HPLC.[2][3] This approach is often more robust and can offer lower detection limits.[2]
1. Derivatization:
-
To 1 mL of a 100 µg/mL solution of this compound in acetonitrile, add 100 µL of a 1 mg/mL solution of aniline in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 15 minutes to form the stable anilide derivative.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for GC-MS Purity Analysis.
Caption: Purity Assessment Decision Workflow.
References
A Comparative Guide to the Synthesis of N-Aryl-4-bromo-2-thiophenecarboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of N-aryl-4-bromo-2-thiophenecarboxamides, versatile intermediates in medicinal chemistry and materials science. The primary route utilizes the commercially available 4-Bromo-2-thiophenecarbonyl chloride, offering a direct and efficient method for amide formation. An alternative multi-step route starting from 4-bromothiophene is also presented, providing a comparative perspective on yield, efficiency, and reaction conditions.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of a representative target molecule, N-phenyl-4-bromothiophene-2-carboxamide .
| Parameter | Route 1: From this compound | Route 2: From 4-bromothiophene |
| Starting Material | This compound | 4-bromothiophene |
| Key Intermediates | None | 4-bromothiophene-2-carboxylic acid |
| Overall Yield | ~90% | ~70-80% |
| Number of Steps | 1 | 2 |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Reagents | Aniline, Pyridine, Dichloromethane | n-BuLi, CO2, SOCl2, Aniline |
| Purification Method | Aqueous workup, recrystallization | Aqueous workup, extraction, recrystallization |
Validated Synthetic Route Using this compound (Route 1)
This synthetic pathway offers a direct and high-yielding approach to N-aryl-4-bromo-2-thiophenecarboxamides through a standard acylation reaction. The electrophilic acyl chloride readily reacts with a nucleophilic amine to form a stable amide bond.
Experimental Protocol: Synthesis of N-phenyl-4-bromothiophene-2-carboxamide
-
Reaction Setup: A solution of aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Addition of Acyl Chloride: this compound (1.0 equivalent), dissolved in DCM, is added dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenyl-4-bromothiophene-2-carboxamide.
Caption: Synthetic workflow for Route 1.
Alternative Synthetic Route (Route 2)
This alternative route begins with 4-bromothiophene and proceeds through a carboxylated intermediate before the final amide formation. While involving more steps, this pathway can be advantageous if this compound is unavailable or if modifications to the carboxylic acid intermediate are desired.
Experimental Protocol: Synthesis of N-phenyl-4-bromothiophene-2-carboxamide
Step 1: Synthesis of 4-bromothiophene-2-carboxylic acid
-
Lithiation: 4-bromothiophene (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour.
-
Carboxylation: The solution is then poured over crushed dry ice (excess CO2). The mixture is allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the aqueous layer is acidified with 1M HCl. The precipitated solid is collected by filtration, washed with cold water, and dried to give 4-bromothiophene-2-carboxylic acid.
Step 2: Synthesis of N-phenyl-4-bromothiophene-2-carboxamide
-
Acyl Chloride Formation: 4-bromothiophene-2-carboxylic acid (1.0 equivalent) is refluxed with thionyl chloride (SOCl2, 2.0 equivalents) and a catalytic amount of DMF for 2-3 hours. Excess SOCl2 is removed by distillation.
-
Amidation: The crude acyl chloride is dissolved in DCM and added dropwise to a solution of aniline (1.0 equivalent) and pyridine (1.2 equivalents) in DCM at 0°C.
-
Reaction and Purification: The reaction is stirred at room temperature for 2-4 hours. The workup and purification follow the same procedure as described in Route 1.
Caption: Synthetic workflow for Route 2.
Performance Comparison and Conclusion
Route 1 is the more efficient and direct method for the synthesis of N-aryl-4-bromo-2-thiophenecarboxamides, characterized by a high overall yield and a single synthetic step. This makes it the preferred route for rapid library synthesis and large-scale production where the starting acyl chloride is readily available.
Route 2 , while longer, offers greater flexibility. The synthesis proceeds through a stable carboxylic acid intermediate, which can be isolated, purified, and used to generate a variety of activated species beyond the acyl chloride, potentially leading to a broader range of derivatives. The choice between the two routes will ultimately depend on the specific research or production goals, including the availability of starting materials, desired scale, and the need for intermediate diversification.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-2-thiophenecarbonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 4-Bromo-2-thiophenecarbonyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, integrating essential safety data, detailed experimental protocols for neutralization, and clear visual aids to support operational planning.
I. Understanding the Hazards
This compound is a corrosive and reactive compound.[1] It is classified as causing severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[1] The primary hazard stems from its reactivity, particularly with water and other nucleophiles, which can lead to the release of corrosive hydrogen chloride gas.
II. Quantitative Safety and Physical Data
A summary of the key quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrClOS | [1][2] |
| Molecular Weight | 225.49 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | >97% | [1] |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Serious Eye Damage (Category 1) | [1] |
III. Experimental Protocol for Neutralization and Disposal
The following protocol details a safe and effective method for the neutralization of this compound in a laboratory setting. This procedure should only be carried out by trained personnel in a controlled environment, such as a chemical fume hood.
Objective: To hydrolyze this compound into its corresponding carboxylic acid, which is less reactive and can be disposed of more safely as aqueous waste after neutralization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for final pH adjustment
-
Beakers or flasks
-
Stirring apparatus (magnetic stirrer and stir bar)
-
pH indicator paper or a pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation: In a chemical fume hood, prepare a beaker or flask with a magnetic stir bar containing a sufficient amount of a stirred, dilute solution of sodium hydroxide. The amount of sodium hydroxide should be in molar excess to the amount of this compound to be neutralized.
-
Slow Addition: Slowly and carefully add the this compound to the stirring sodium hydroxide solution. The reaction is exothermic and will generate heat. Control the rate of addition to prevent excessive temperature increase and splashing.
-
Reaction: Allow the mixture to stir until the reaction is complete. The completion of the reaction can be visually monitored by the dissolution of the this compound. The hydrolysis reaction converts the acyl chloride to the sodium salt of the corresponding carboxylic acid.
-
Neutralization: Once the reaction is complete and the solution has cooled to room temperature, check the pH of the solution. Carefully neutralize the excess base by adding dilute hydrochloric acid or sulfuric acid dropwise until the pH is in the neutral range (pH 6-8).
-
Disposal: The resulting neutralized aqueous solution can now be disposed of in accordance with local, state, and federal regulations for aqueous chemical waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Personal protective equipment for handling 4-Bromo-2-thiophenecarbonyl chloride
Essential Safety and Handling Guide for 4-Bromo-2-thiophenecarbonyl chloride
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. Its primary classifications and hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
Personal Protective Equipment (PPE)
Strict adherence to the specified personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] A face shield must be worn over goggles for comprehensive protection against splashes.[4] |
| Hands | Chemical-Resistant Gloves | Wear protective gloves, and inspect them before use.[1][2] Double-gloving is recommended for enhanced protection.[4][5] Change gloves immediately if contamination occurs. |
| Body | Chemical-Resistant Lab Coat | A long-sleeved, fully buttoned lab coat is required to protect skin and personal clothing.[1][5] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][6] For emergencies or situations exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 136/149 approved respirator.[1][2] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for safety and compliance.
Experimental Protocol: Safe Handling and Use
1. Preparation and Engineering Controls:
-
Fume Hood: Confirm that a chemical fume hood is certified and functioning correctly before starting any work.[5]
-
Designated Area: Establish a specific, clearly marked area within the fume hood for handling the compound to contain any potential spills.[4][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[2][7]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Transfer: Carefully weigh and transfer the chemical within the fume hood, avoiding the formation of dust.[1][8]
-
Containment: Keep containers tightly sealed when not in use.[1][8]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling is complete.[1][2]
3. Storage:
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2][6]
-
It is recommended to store this material under an inert atmosphere.[1][9]
Disposal Plan
1. Waste Segregation:
-
All waste contaminated with this compound, including unused product and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated and clearly labeled hazardous waste container.[4][10]
2. Container Labeling:
-
The waste container must be labeled "Hazardous Waste" and include the full chemical name.[10]
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[2][7][9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal, following all local and national regulations.[8][10]
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
| Exposure/Event | First-Aid / Response Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Rinse skin with a large amount of water or shower.[1][2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth thoroughly with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area.[1][2] Wear full PPE. Avoid dust formation.[1][2] Sweep or vacuum the spill and place it into a suitable, labeled container for disposal.[1][2][6] Prevent the material from entering drains or groundwater systems.[2] |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[2][7] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₂BrClOS[1] |
| CAS Number | 58777-65-4[1][2] |
| Predicted No Effect Concentration (PNEC) | No information available[1] |
Safe Handling Workflow
The following diagram illustrates the essential workflow for safely handling this compound from initial preparation to final disposal.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS#:58777-65-4 | Chemsrc [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
